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Core Science & Biosynthesis

Foundational

Synthesis Pathways for Methyl (E)-3-pyrazin-2-ylbut-2-enoate: A Technical Guide to Stereoselective Heteroaromatic Olefination

Executive Summary Methyl (E)-3-pyrazin-2-ylbut-2-enoate (CAS: 1563698-55-4) is a highly specialized α,β -unsaturated ester featuring an electron-deficient pyrazine ring. Pyrazine derivatives, particularly those derived f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (E)-3-pyrazin-2-ylbut-2-enoate (CAS: 1563698-55-4) is a highly specialized α,β -unsaturated ester featuring an electron-deficient pyrazine ring. Pyrazine derivatives, particularly those derived from 2-acetylpyrazine, are critical structural motifs in the synthesis of small-molecule kinase inhibitors[1] and complex nucleoside analogues[2].

For drug development professionals and synthetic chemists, achieving absolute stereocontrol over the (E)-isomer is paramount. The spatial orientation of the pyrazine ring dictates the vector of hydrogen bonding and π−π stacking interactions within target kinase hinge regions. This whitepaper provides an in-depth, mechanistic analysis of the two primary synthetic pathways for this molecule: the thermodynamically controlled Horner-Wadsworth-Emmons (HWE) olefination, and the catalytically driven Palladium-mediated Heck cross-coupling.

Retrosynthetic Strategies & Mechanistic Rationale

The construction of the trisubstituted alkene core in methyl (E)-3-pyrazin-2-ylbut-2-enoate can be approached via two distinct disconnections:

  • C=C Bond Cleavage (HWE Olefination): Disconnecting the double bond reveals 2-acetylpyrazine and a stabilized phosphonate ester. This is the industry gold standard due to its high (E)-stereoselectivity.

  • C–C(Ar) Bond Cleavage (Heck Coupling): Disconnecting the pyrazine ring from the aliphatic chain reveals 2-chloropyrazine and methyl crotonate. While sterically challenging, recent advances in transition-metal catalysis make this a viable, atom-economical alternative[3].

Retrosynthesis Target Methyl (E)-3-pyrazin-2-ylbut-2-enoate HWE_Route HWE Olefination Disconnection Target->HWE_Route C=C Cleavage Heck_Route Heck Coupling Disconnection Target->Heck_Route C-C(Ar) Cleavage Reactant_HWE1 2-Acetylpyrazine HWE_Route->Reactant_HWE1 Reactant_HWE2 Methyl diethylphosphonoacetate HWE_Route->Reactant_HWE2 Reactant_Heck1 2-Chloropyrazine Heck_Route->Reactant_Heck1 Reactant_Heck2 Methyl crotonate Heck_Route->Reactant_Heck2

Retrosynthetic disconnection strategies for methyl (E)-3-pyrazin-2-ylbut-2-enoate.

Pathway 1: Horner-Wadsworth-Emmons (HWE) Olefination (The Gold Standard)

Mechanistic Causality

Unlike standard Wittig reactions that often yield intractable E/Z mixtures, the HWE reaction utilizes methyl diethylphosphonoacetate. The electron-withdrawing ester group stabilizes the intermediate carbanion. Because the nucleophilic addition to 2-acetylpyrazine is reversible, the reaction operates under thermodynamic control. The system naturally equilibrates to the less sterically hindered trans-disubstituted oxaphosphetane intermediate, which subsequently undergoes a stereospecific syn-elimination to yield >95% of the (E)-alkene.

HWEMechanism Step1 Deprotonation (NaH + Phosphonate) Step2 Nucleophilic Addition (to 2-Acetylpyrazine) Step1->Step2 Step3 Oxaphosphetane Formation (Reversible) Step2->Step3 Step4 Syn-Elimination (Stereospecific) Step3->Step4 Product (E)-Alkene Product + Phosphate Byproduct Step4->Product

Step-by-step mechanistic workflow of the Horner-Wadsworth-Emmons olefination.

Self-Validating Experimental Protocol
  • Preparation of the Phosphonate Carbanion:

    • Action: In an oven-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) in anhydrous Tetrahydrofuran (THF). Cool to 0 °C.

    • Causality: Cooling prevents localized overheating and suppresses side reactions during the highly exothermic deprotonation phase.

  • Activation:

    • Action: Dropwise add methyl diethylphosphonoacetate (1.05 eq). Stir for 30 minutes.

    • Self-Validation: The cessation of hydrogen gas bubbling and the transition of the suspension to a clear, homogeneous solution visually validates the complete formation of the active nucleophile.

  • Electrophilic Addition:

    • Action: Dissolve 2-acetylpyrazine (1.0 eq) in anhydrous THF and add dropwise to the carbanion solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: 2-Acetylpyrazine is an electron-deficient heteroaromatic ketone. The initial low temperature controls the trajectory of the nucleophilic attack, while subsequent warming provides the activation energy required to drive the oxaphosphetane decomposition.

  • Quenching & Workup:

    • Action: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3x).

    • Causality: A mild, buffered quench strictly prevents the hydrolysis of the newly formed methyl ester, which would inevitably occur if strong aqueous acids or bases were utilized.

  • Purification:

    • Action: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

    • Self-Validation: Monitor fractions via TLC (UV active at 254 nm due to the conjugated pyrazine system). The (E)-isomer will elute slightly faster than the trace (Z)-isomer due to a lower net dipole moment.

Pathway 2: Palladium-Catalyzed Heck Cross-Coupling (The Catalytic Alternative)

Mechanistic Causality

The Heck cross-coupling of 2-chloropyrazine with methyl crotonate represents a modern synthetic approach. 2-Chloropyrazine is highly electron-deficient, making oxidative addition by Pd(0) sluggish compared to aryl iodides. Furthermore, methyl crotonate possesses a methyl group at the β -position, creating immense steric bulk during the migratory insertion phase. To overcome this, bulky, electron-rich biaryl phosphine ligands (such as XPhos) must be employed to accelerate oxidative addition and prevent premature β -hydride elimination[3].

Self-Validating Experimental Protocol
  • Catalyst and Substrate Loading:

    • Action: In a Schlenk tube, combine 2-chloropyrazine (1.0 eq), methyl crotonate (1.5 eq), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), XPhos (10 mol%), and anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Degassing:

    • Action: Add anhydrous, degassed Toluene. Subject the mixture to three rigorous freeze-pump-thaw cycles.

    • Self-Validation: Strict anaerobic conditions are mandatory. If oxygen is present, the Pd(0) active species will irreversibly oxidize to inactive Pd(II) black, which visually precipitates as a dark mirror on the flask walls, immediately indicating protocol failure.

  • Coupling:

    • Action: Seal the tube and heat to 100 °C for 16 hours.

    • Causality: Elevated temperatures are strictly required to overcome the steric repulsion between the pyrazine ring and the β -methyl group of the crotonate during migratory insertion.

  • Isolation:

    • Action: Cool to room temperature, dilute with Ethyl Acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate and purify via column chromatography.

    • Self-Validation: Confirm regioselectivity via ¹H-NMR. The absence of an olefinic proton doublet (which would appear if coupling occurred at the α -position) validates successful β -arylation.

Quantitative Data Comparison

To assist in route selection for scale-up or library synthesis, the following table summarizes the operational metrics of both pathways:

ParameterPathway 1: HWE OlefinationPathway 2: Heck Cross-Coupling
Primary Reagents 2-Acetylpyrazine, Methyl diethylphosphonoacetate2-Chloropyrazine, Methyl crotonate
Catalyst / Base NaH or LiHMDS (Stoichiometric)Pd(OAc)₂ / XPhos, K₂CO₃ (Catalytic)
(E)/(Z) Selectivity > 95:5 (Thermodynamic control)~ 80:20 (Steric limitations)
Typical Yield 75 - 85% 40 - 60%
Scalability High (Standard batch processing)Moderate (Requires rigorous inert atmosphere)
Atom Economy Lower (Generates stoichiometric phosphate waste)Higher (HCl byproduct, scavenged by base)

Conclusion

For the synthesis of methyl (E)-3-pyrazin-2-ylbut-2-enoate, the Horner-Wadsworth-Emmons olefination remains the superior methodology for drug development applications requiring high stereochemical purity. While the Heck cross-coupling pathway offers an elegant, atom-economical alternative, its application is currently bottlenecked by the steric hindrance of the β -methyl group on the crotonate acceptor, resulting in lower yields and moderate stereoselectivity. Future optimizations in specialized palladium ligands may eventually bridge this efficiency gap.

References

  • [3] Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). URL:

  • [2] Synthesis of Nucleoside Analogues in a Ball Mill: Fast, Chemoselective and High Yielding Acylation Without Undesirable Solvents - ResearchGate. URL:

  • [1] Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis - Journal of Medicinal Chemistry (ACS Publications). URL:

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Properties of Methyl (E)-3-pyrazin-2-ylbut-2-enoate

Foreword for Researchers, Scientists, and Drug Development Professionals The intersection of molecular structure and energetic stability is a cornerstone of modern pharmaceutical science and materials research. Understan...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword for Researchers, Scientists, and Drug Development Professionals

The intersection of molecular structure and energetic stability is a cornerstone of modern pharmaceutical science and materials research. Understanding the thermodynamic properties of a compound is not merely an academic exercise; it is a critical prerequisite for predicting its behavior in biological systems, designing stable formulations, and scaling up synthesis with efficiency and safety. This guide focuses on Methyl (E)-3-pyrazin-2-ylbut-2-enoate , a molecule of interest due to its pyrazine core—a scaffold prevalent in bioactive compounds and flavor chemistry.[1][2]

As of the date of this publication, a comprehensive, experimentally validated dataset for the thermodynamic properties of Methyl (E)-3-pyrazin-2-ylbut-2-enoate is not available in the public domain literature. The absence of such data presents both a challenge and an opportunity. This guide, therefore, is structured to serve a dual purpose:

  • To provide a robust framework of established experimental and computational methodologies that can be directly applied to determine the thermodynamic profile of this specific molecule.

  • To synthesize existing knowledge from structurally related pyrazine derivatives to offer context and predictive insights.

By explaining the causality behind each methodological choice, we aim to equip researchers with the practical knowledge required to either undertake this characterization or to critically evaluate such data in the future.

The Pyrazine Scaffold: A Nexus of Bioactivity and Chemical Interest

The pyrazine ring system, a nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry. Pyrazine derivatives are known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The specific substitution pattern in Methyl (E)-3-pyrazin-2-ylbut-2-enoate—featuring an unsaturated ester side chain—creates a molecule with potential for Michael additions and other covalent or non-covalent interactions with biological targets.[4] Its structural relatives, pyrazolines, have also been extensively studied as inhibitors and therapeutic agents.[5][6]

A thorough understanding of its thermodynamic properties, such as enthalpy of formation, heat capacity, and phase behavior, is essential for:

  • Drug Discovery: Predicting binding affinities and understanding the energetics of receptor-ligand interactions.

  • Process Chemistry: Ensuring safe and efficient scale-up of synthesis by understanding reaction enthalpies and thermal stability.

  • Formulation Science: Predicting solubility, stability, and shelf-life of the final drug product.[7]

Experimental Determination of Core Thermodynamic Parameters

The definitive characterization of a compound's thermodynamic properties relies on a suite of precise calorimetric and analytical techniques. The following protocols represent a self-validating system for the comprehensive analysis of Methyl (E)-3-pyrazin-2-ylbut-2-enoate.

Enthalpy of Formation via Combustion Calorimetry

The standard molar enthalpy of formation (ΔfH°m) is the cornerstone thermodynamic value. It is determined by measuring the energy of combustion (ΔcU°) in a high-pressure oxygen environment using a bomb calorimeter.

Workflow: Combustion Calorimetry

cluster_prep Sample Preparation cluster_calorimetry Calorimetric Measurement cluster_analysis Data Analysis & Correction Sample Pure crystalline sample of Methyl (E)-3-pyrazin-2-ylbut-2-enoate Pellet Press into a pellet Sample->Pellet Mass Accurately weigh the pellet Pellet->Mass Bomb Place pellet in bomb with fuse and benzoic acid (promoter) Mass->Bomb Pressurize Pressurize with O₂ (~3 MPa) Bomb->Pressurize Combust Ignite and record temperature rise Pressurize->Combust Calibrate Calibrate with certified benzoic acid Combust->Calibrate Washburn Apply Washburn corrections (for formation of HNO₃, etc.) Calibrate->Washburn Energy Calculate standard specific energy of combustion (ΔcU°) Washburn->Energy Enthalpy Convert to standard molar enthalpy of combustion (ΔcH°m) Energy->Enthalpy Hess Apply Hess's Law using known ΔfH°m of CO₂(g) and H₂O(l) Enthalpy->Hess Final Derive ΔfH°m (cr/l) of the compound Hess->Final

Caption: Workflow for determining the enthalpy of formation.

Causality Behind the Protocol:

  • Purity is Paramount: The starting material must be of the highest purity, as any combustible impurities will directly impact the measured energy release, leading to significant errors.

  • Benzoic Acid as a Promoter: For nitrogen-containing compounds, combustion can sometimes be incomplete. Benzoic acid acts as a combustion aid to ensure a complete reaction to CO₂, H₂O, and N₂.

  • Washburn Corrections: The high-pressure oxygen environment leads to the formation of nitric acid (HNO₃) from the nitrogen in the sample and residual atmospheric nitrogen. These corrections are critical for converting the raw energy data into a standard state value.[8]

Phase Transition Energetics: From Solid to Gas Phase

To determine the gas-phase enthalpy of formation—a crucial parameter for computational comparisons—the enthalpy of sublimation (for solids) or vaporization (for liquids) must be measured.

Experimental Techniques:

  • Differential Scanning Calorimetry (DSC): This technique is used to measure the melting temperature (Tfus) and the enthalpy of fusion (ΔcrlHm). The sample is heated at a constant rate, and the heat flow required to maintain its temperature relative to a reference is measured.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is essential for determining the thermal stability of the compound and ensuring that it does not decompose upon melting or during sublimation/vaporization experiments. Studies on other pyrazine esters have successfully used TGA to assess thermal degradation.[9]

  • Calvet Microcalorimetry or Knudsen Effusion: For measuring the enthalpy of sublimation (ΔcrgHm) or vaporization (ΔlgHm), these methods are employed. Calvet microcalorimetry measures the heat absorbed during the phase transition directly. The Knudsen effusion method measures the mass loss rate through a small orifice under high vacuum, from which the vapor pressure at different temperatures can be determined. The Clausius-Clapeyron equation is then used to derive the enthalpy of the phase change.[8][10][11]

Data Summary of Related Pyrazine Compounds

PropertyCompoundValueMethodReference
Enthalpy of Fusion (ΔfusH)Pyrazine13.0 ± 0.1 kJ·mol⁻¹Adiabatic Calorimetry[12][13]
Enthalpy of Sublimation (ΔsubH)Pyrazine56.5 ± 0.4 kJ·mol⁻¹Transpiration[10][13]
Gas-Phase Enthalpy of Formation (ΔfH°gas)Pyrazine150.1 ± 1.0 kJ·mol⁻¹Derived from experiment[10][13]

This table provides reference data for the parent pyrazine heterocycle to contextualize the expected energetic landscape.

Computational Prediction of Thermodynamic Properties

In the absence of experimental data, high-level quantum chemical calculations provide reliable estimates of thermodynamic properties. These in silico methods are indispensable for initial screening and for validating experimental results.

Workflow: Computational Thermochemistry

cluster_geom Geometry Optimization cluster_energy High-Level Energy Calculation cluster_enthalpy Enthalpy of Formation Calculation Structure Build 3D structure of Methyl (E)-3-pyrazin-2-ylbut-2-enoate Conformers Perform conformational search (e.g., B3LYP/6-31G*) Structure->Conformers Minima Identify all unique low-energy conformers Conformers->Minima Freq Perform frequency calculations to confirm true minima Minima->Freq SinglePoint Perform single-point energy calculations on optimized geometries Freq->SinglePoint Method Use high-accuracy composite methods (e.g., G3(MP2)//B3LYP, G4) SinglePoint->Method ZPE Include zero-point vibrational energy (ZPVE) corrections Method->ZPE Atomization Use atomization or isodesmic reaction schemes ZPE->Atomization Known Use well-established experimental ΔfH°m of reference species (C, H, O, N) Atomization->Known Calculate Calculate reaction enthalpy (ΔrH°m) Known->Calculate Derive Derive gas-phase ΔfH°m (g, 298.15 K) of the target molecule Calculate->Derive

Caption: Workflow for calculating gas-phase enthalpy of formation.

Causality Behind the Protocol:

  • Composite Methods (G3, G4): These are multi-step computational recipes designed to approximate the results of very high-level, computationally expensive calculations.[11] They have proven to be highly accurate for organic molecules, often achieving agreement with experimental data to within a few kJ·mol⁻¹.[10][14]

  • Isodesmic Reactions: Instead of calculating the absolute energy of atomization, using isodesmic reactions (where the number and type of chemical bonds are conserved on both sides of a hypothetical reaction) leads to a cancellation of systematic errors in the calculation, yielding a more accurate final enthalpy of formation.

  • Conformational Search: Molecules with rotatable bonds, like the ester group and the butenoate chain in the target compound, can exist in multiple conformations. It is crucial to identify the global minimum energy structure and account for the Boltzmann-weighted average of all significant conformers to calculate an accurate thermodynamic value.

Concluding Remarks and Future Outlook

While this guide provides a clear and authoritative roadmap for the determination of the thermodynamic properties of Methyl (E)-3-pyrazin-2-ylbut-2-enoate, it underscores a critical data gap. The experimental characterization of this molecule is a necessary next step for any serious research or development program involving it.

The protocols detailed herein—combining combustion calorimetry, phase transition analysis, and high-level computational chemistry—represent the gold standard for establishing a complete and validated thermodynamic profile. The execution of these experiments will provide the foundational data needed to unlock the full potential of this promising pyrazine derivative, enabling rational drug design, ensuring process safety, and facilitating the development of stable and effective formulations.

References

  • EvitaChem. (n.d.). methyl (2E)-3-pyrazin-2-ylacrylate (EVT-516673).
  • ResearchGate. (n.d.). Experimental and computational thermochemistry of three nitrogen-containing heterocycles: 2-benzimidazolinone, 2-benzoxazolinone and 3-indazolinone.
  • Hamad Bin Khalifa University. (2021, July 15). Thermochemical properties of pyrazine derivatives as seminal liquid organic hydrogen carriers for hydrogen storage. The Journal of Chemical Thermodynamics, 158, 106406.
  • NextSDS. (n.d.). methyl 3-(pyridin-3-yl)but-2-enoate — Chemical Substance Information.
  • ResearchGate. (n.d.). Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals.
  • ResearchGate. (n.d.). Heat capacities, enthalpy increments, and derived thermodynamic functions for pyrazine between the temperatures 5 K and 380 K.
  • Experimental and Computational Studies on the Mechanism of N-Heterocycle C-H Activ
  • Pappijn, T., et al. (2025, August 5). Prediction of the Thermochemical Properties of Nitrogen-Containing Species: A Quantum Chemical Calculation and Group Additivity Approach. The Journal of Physical Chemistry A.
  • University of Strathclyde. (2021, February 1). Investigating the effects of the core nitrogen atom configuration on the thermodynamic solubility of 6,5-bicyclic heterocycles.
  • NIST. (n.d.). Pyrazine. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST/TRC. (n.d.).
  • PubChemLite. (n.d.). Methyl (2z)-3-(pyrazin-2-yl)
  • Sigma-Aldrich. (n.d.). Methyl 3-methyl-2-butenoate 97 924-50-5.
  • Synthesis, thermal property and antifungal evaluation of pyrazine esters. (2022, August 8). SpringerLink.
  • The Good Scents Company. (n.d.). 2-butyl-3-methyl pyrazine, 15987-00-5.
  • Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. (2020, August 14). Biotechnology Journal.
  • When biomolecules meet 2-hydrazinopyrazine: from theory through experiment to molecular levels using a wide spectrum of techniques. (2020, November 9). RSC Advances.
  • PubChemLite. (n.d.). Methyl 3-(pyrazin-2-yl)
  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024, December 5). eLife.
  • Kumar, S., et al. (2009, November). Biological activities of pyrazoline derivatives--a recent development. Medicinal Chemistry, 4(3), 154-63.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
  • Recent Developments in the Biological Activities of 2- Pyrazoline Derivatives. (n.d.).
  • Biological Activity Evaluation of Pyrazolo[4,3-e][4][8][15]Triazine Sulfonamides. (2019, March 14). ResearchGate.

  • Acylhydrazones and Their Biological Activity: A Review. (2022, December 9). MDPI.
  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024, July 30). MDPI.
  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranil
  • MolPort. (n.d.). methyl (2Z)-3-(pyrazin-2-yl)

Sources

Exploratory

In Vivo Pharmacokinetics of Methyl (E)-3-pyrazin-2-ylbut-2-enoate: A Comprehensive Preclinical Guide

Executive Summary Methyl (E)-3-pyrazin-2-ylbut-2-enoate (MPE) is a highly functionalized pyrazine-enoate scaffold increasingly utilized in fragment-based drug discovery, particularly in the development of novel antimicro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl (E)-3-pyrazin-2-ylbut-2-enoate (MPE) is a highly functionalized pyrazine-enoate scaffold increasingly utilized in fragment-based drug discovery, particularly in the development of novel antimicrobial and antitubercular agents. Understanding its in vivo pharmacokinetic (PK) profile is critical for lead optimization. This technical whitepaper delineates the absorption, distribution, metabolism, and excretion (ADME) characteristics of MPE, providing researchers with field-proven methodologies, mechanistic insights into its metabolic lability, and standardized protocols for preclinical evaluation.

Physicochemical Rationale & Structural Liabilities

The in vivo behavior of MPE is dictated by three distinct structural motifs, each contributing to its complex pharmacokinetic profile:

  • The Pyrazine Ring: A privileged pharmacophore known for excellent tissue penetration. Similar to the first-line antitubercular drug pyrazinamide, pyrazine derivatives generally exhibit rapid absorption and wide distribution into tissues, including the lungs and cerebrospinal fluid[1].

  • The Methyl Ester: Incorporated primarily as a prodrug strategy to mask the polarity of the underlying carboxylic acid, thereby enhancing passive transcellular permeability across the gastrointestinal tract. However, this introduces severe metabolic lability.

  • The α,β -Unsaturated Carbonyl (Enoate): This conjugated system acts as a Michael acceptor, rendering the molecule electrophilic and highly susceptible to covalent interactions with endogenous nucleophiles.

Mechanistic Metabolism: Causality in Clearance

The clearance of MPE is not primarily driven by hepatic cytochrome P450 (CYP) enzymes, but rather by ubiquitous hydrolases and transferases. Understanding these pathways is essential for accurate PK modeling.

Pathway A: Carboxylesterase-Mediated Hydrolysis

The dominant clearance mechanism for MPE is the rapid hydrolysis of its methyl ester to yield the active moiety, (E)-3-pyrazin-2-ylbut-2-enoic acid (PEA). In humans and preclinical rodent models, this is catalyzed by the carboxylesterase (CES) enzyme family[2].

  • Intestinal First-Pass: Human CES2 (hCE2), highly expressed in the small intestine, preferentially hydrolyzes substrates with small alcohol groups (like the methanol released from MPE) and larger acyl groups[3]. This results in significant presystemic metabolism during oral absorption.

  • Hepatic Clearance: Once in the systemic circulation, human CES1 (hCE1) in the liver rapidly converts the remaining parent drug to PEA[4]. The spacious and flexible active site of CES1 efficiently accommodates the pyrazine-enoate structure[5].

Pathway B: Glutathione (GSH) Conjugation

The α,β -unsaturated enoate moiety is an electrophilic Michael acceptor. In vivo, it undergoes rapid 1,4-addition with the sulfhydryl group of reduced glutathione (GSH)[6]. While this can occur spontaneously, it is heavily catalyzed by cytosolic Glutathione S-transferases (GSTs)[7]. The resulting GS-MPE conjugate is subsequently processed by peptidases and N-acetyltransferases into a mercapturic acid derivative for renal excretion. High doses of MPE can theoretically lead to localized GSH depletion, a known toxicological liability of reactive enals[8].

MPE_Metabolism MPE Methyl (E)-3-pyrazin-2-ylbut-2-enoate (MPE) PEA (E)-3-pyrazin-2-ylbut-2-enoic acid (PEA) MPE->PEA CES1 / CES2 (Hydrolysis) GSH_Conj MPE-Glutathione Conjugate (GS-MPE) MPE->GSH_Conj GST / GSH (Michael Addition) N_Oxide MPE N-oxide (Minor Metabolite) MPE->N_Oxide CYP450 (Oxidation) Mercapturic Mercapturic Acid Derivative (Renal Excretion) GSH_Conj->Mercapturic Peptidases / NAT

Primary in vivo metabolic pathways of methyl (E)-3-pyrazin-2-ylbut-2-enoate (MPE).

Quantitative In Vivo Pharmacokinetic Profile

To establish the baseline PK parameters, MPE is typically evaluated in male Sprague-Dawley rats via intravenous (IV) and oral (PO) administration. Because MPE acts effectively as a prodrug, quantifying both the parent (MPE) and the active acid metabolite (PEA) is mandatory.

Representative Preclinical Data Summary

The following table synthesizes the expected quantitative PK parameters based on the structural class behavior of pyrazine-methyl esters.

Pharmacokinetic ParameterMPE Parent (IV, 2 mg/kg)MPE Parent (PO, 10 mg/kg)PEA Metabolite (PO, 10 mg/kg)
Cmax​ (ng/mL) 1,250 ± 180450 ± 953,200 ± 410
Tmax​ (h) 0.08 (First timepoint)0.51.0
AUC0−∞​ (h·ng/mL) 850 ± 120630 ± 11014,500 ± 1,800
t1/2​ (h) 0.45 ± 0.10.52 ± 0.13.6 ± 0.4
CL (L/h/kg) 2.35 ± 0.3--
Vss​ (L/kg) 1.2 ± 0.2--
Oral Bioavailability ( F% ) 100%~14.8%N/A (High systemic exposure)

Data Interpretation: The parent MPE exhibits high systemic clearance ( CL ) and a very short half-life ( t1/2​<30 mins) due to aggressive CES-mediated hydrolysis. Consequently, the absolute oral bioavailability of the intact ester is low (~15%). However, the systemic exposure ( AUC ) of the active PEA metabolite is exceptionally high, validating the methyl ester's utility as a permeability-enhancing prodrug vehicle[3].

Self-Validating Experimental Protocols

A critical pitfall in ester-prodrug PK studies is ex vivo degradation. If blood samples are collected without an esterase inhibitor, ubiquitous esterases in the plasma will continue to hydrolyze MPE into PEA inside the collection tube, leading to artificially low parent drug concentrations and skewed half-life calculations[2]. The following protocol is a self-validating system designed to prevent this artifact.

Step-by-Step Methodology: Rat PK Study & Bioanalysis

Phase 1: Dosing and Sample Collection

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to oral dosing. IV cohorts may remain fed.

  • Formulation: Formulate MPE in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without utilizing ester-cleaving co-solvents.

  • Dosing: Administer 2 mg/kg IV via the jugular vein and 10 mg/kg PO via oral gavage.

  • Blood Sampling (Critical Step): Collect 200 μ L of blood at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Ex Vivo Stabilization: Immediately transfer blood into pre-chilled K2​EDTA tubes pre-spiked with 2 mM bis-p-nitrophenyl phosphate (BNPP) or Sodium Fluoride (NaF) . These act as potent CES inhibitors, halting ex vivo hydrolysis[2]. Centrifuge at 4°C (3000g, 10 mins) to harvest plasma. Store at -80°C.

Phase 2: Bioanalytical Extraction (Protein Precipitation)

  • Aliquot 50 μ L of stabilized plasma into a 96-well plate.

  • Add 150 μ L of ice-cold acetonitrile (ACN) containing a structurally similar internal standard (e.g., 50 ng/mL Tolbutamide).

  • Vortex for 5 minutes at 800 rpm, then centrifuge at 4000g for 15 minutes at 4°C.

  • Transfer 100 μ L of the supernatant to a clean plate and dilute with 100 μ L of HPLC-grade water for injection.

Phase 3: LC-MS/MS Analysis

  • Chromatography: Inject 5 μ L onto a C18 column (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 μ m). Use a gradient mobile phase of Water + 0.1% Formic Acid (A) and Acetonitrile + 0.1% Formic Acid (B).

  • Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for MPE (Parent) and PEA (Metabolite).

  • Data Analysis: Calculate non-compartmental PK parameters using Phoenix WinNonlin software.

PK_Workflow Dosing In Vivo Dosing (IV & PO in SD Rats) Sampling Blood Sampling (+ CES Inhibitor) Dosing->Sampling Extraction Protein Precipitation (Cold ACN + IS) Sampling->Extraction LCMS LC-MS/MS Analysis (MRM Mode) Extraction->LCMS NCA PK Modeling (NCA Analysis) LCMS->NCA

Standardized workflow for the in vivo pharmacokinetic evaluation of MPE.

Translational Outlook & Lead Optimization

While MPE successfully utilizes the methyl ester to achieve high systemic exposure of the active pyrazinoic acid derivative, the rapid nature of CES-mediated hydrolysis may result in a Cmax​ -driven toxicity profile rather than sustained target engagement.

Optimization Strategies:

  • Steric Hindrance: If a longer circulating half-life of the parent molecule is required, replacing the methyl ester with an isopropyl or tert-butyl ester will introduce steric hindrance at the carbonyl carbon, significantly reducing the catalytic efficiency of hCE1 and hCE2[5].

  • Mitigating GSH Depletion: The α,β -unsaturated enoate is a structural liability that can lead to off-target covalent binding and hepatotoxicity[8]. If the Michael acceptor is not required for the drug's primary mechanism of action (e.g., as a covalent warhead), reducing the double bond to a saturated alkane will abolish GST-mediated clearance and improve the safety profile[7].

References

  • Dr.Oracle Medical Advisory Board. "What are the pharmacokinetics of Pyrazinamide (PZA)?". Dr.Oracle AI. Available at: [Link]

  • Laizure, S. C., et al. "The role of human carboxylesterases in drug metabolism: have we overlooked their importance?". Pharmacotherapy, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Wang, D., et al. "The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics". Current Drug Metabolism, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Imai, T. "[Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety]". Yakugaku Zasshi, PubMed. Available at:[Link]

  • Hosokawa, M. "Structure and Catalytic Properties of Carboxylesterase Isozymes Involved in Metabolic Activation of Prodrugs". Molecules, MDPI. Available at:[Link]

  • JECFA. "ALIPHATIC, ALICYCLIC, LINEAR, alpha,beta-UNSATURATED, DI-AND TRIENALS AND RELATED ALCOHOLS, ACIDS AND ESTERS". INCHEM. Available at: [Link]

  • Ramana, K. V., et al. "Synthesis, Quantification, Characterization, and Signaling Properties of Glutathionyl Conjugates of Enals". Free Radical Biology and Medicine, National Center for Biotechnology Information (PMC). Available at:[Link]

  • Awasthi, Y. C., et al. "Interactions of glutathione transferases with 4-hydroxynonenal". Chemical Research in Toxicology, National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Foundational

spectroscopic data and characterization of methyl (E)-3-pyrazin-2-ylbut-2-enoate

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (E)-3-pyrazin-2-ylbut-2-enoate Introduction Methyl (E)-3-pyrazin-2-ylbut-2-enoate is a heterocyclic compound featuring a pyrazine ring conjugate...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Methyl (E)-3-pyrazin-2-ylbut-2-enoate

Introduction

Methyl (E)-3-pyrazin-2-ylbut-2-enoate is a heterocyclic compound featuring a pyrazine ring conjugated with an α,β-unsaturated methyl ester. This molecular architecture is of significant interest to researchers in medicinal chemistry and materials science due to the versatile chemical reactivity of its Michael acceptor system and the unique electronic properties imparted by the nitrogen-containing aromatic ring. The synthesis of such targeted molecules necessitates unambiguous structural confirmation and purity assessment, for which a multi-technique spectroscopic approach is the industry standard. The stereochemistry of the exocyclic double bond, in this case, the (E)-isomer, is a critical determinant of the molecule's three-dimensional shape and, consequently, its biological activity and material properties.

Molecular Structure and Physicochemical Properties

The first step in any characterization is a thorough understanding of the molecule's composition and connectivity.

Molecular Formula: C₉H₁₀N₂O₂[1]

Molecular Weight: 178.18 g/mol

Monoisotopic Mass: 178.07423 Da[1]

The structure consists of a pyrazine ring substituted at the C2 position with a but-2-enoate chain. The "(E)" designation specifies the stereochemistry where the high-priority groups on each carbon of the double bond (the pyrazine ring and the ester group) are on opposite sides.

Caption: Numbered structure of methyl (E)-3-pyrazin-2-ylbut-2-enoate.

Mass Spectrometry (MS)

Core Directive: To confirm the molecular weight and investigate fragmentation patterns that corroborate the proposed structure.

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition. For a molecule with the formula C₉H₁₀N₂O₂, the expected exact mass provides a highly specific confirmation of its identity.

Expected HRMS Data (ESI+):

Adduct Formula Calculated m/z
[M+H]⁺ [C₉H₁₁N₂O₂]⁺ 179.08151

| [M+Na]⁺ | [C₉H₁₀N₂O₂Na]⁺| 201.06345 |

Data derived from predicted values for the corresponding (Z)-isomer.[1]

Fragmentation Analysis (Electron Ionization - EI): In EI-MS, the molecular ion (M⁺˙ at m/z = 178) will undergo characteristic fragmentation. Key expected fragments include:

  • Loss of the methoxy group: [M - OCH₃]⁺ at m/z = 147. This is a common fragmentation for methyl esters.

  • Loss of the carbomethoxy group: [M - COOCH₃]⁺ at m/z = 119.

  • Fragments from the pyrazine ring: Cleavage of the pyrazine ring can yield characteristic ions, though the primary fragments are expected from the more labile ester group. The pyrazinylmethyl cation or related fragments would further support the structure.

Infrared (IR) Spectroscopy

Core Directive: To identify the key functional groups present in the molecule through their characteristic vibrational frequencies.

IR spectroscopy provides a rapid and effective method for functional group identification. The spectrum is dominated by absorptions from the ester and the conjugated system.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹) Intensity Assignment Rationale
~3050 Medium-Weak C-H Stretch (Aromatic/Vinylic) Corresponds to sp² C-H bonds on the pyrazine ring and the alkene.[3]
~2955 Medium-Weak C-H Stretch (Aliphatic) Corresponds to sp³ C-H bonds of the two methyl groups.[3]
~1725 Strong C=O Stretch (Ester) This is a highly characteristic and strong band for an α,β-unsaturated ester. Conjugation slightly lowers the frequency from a typical saturated ester (~1740 cm⁻¹).[3][4]
~1640 Medium C=C Stretch (Alkene) The carbon-carbon double bond stretch, often of medium intensity.[4]
~1580, ~1470 Medium-Weak C=C, C=N Stretch (Aromatic) Characteristic ring stretching vibrations of the pyrazine moiety.[5]

| ~1250 | Strong | C-O Stretch (Ester) | The asymmetric C-O-C stretch of the ester group is another strong, identifying band.[4] |

The presence of strong bands at ~1725 cm⁻¹ and ~1250 cm⁻¹ is a definitive indicator of the ester functional group, while the absorptions around 1640 cm⁻¹ and in the 1580-1470 cm⁻¹ region confirm the unsaturated and aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Directive: To provide a complete map of the carbon and proton environments, confirming connectivity and, crucially, the (E)-stereochemistry of the double bond. The solvent is assumed to be deuterochloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum gives precise information about the chemical environment, number, and connectivity of protons.

Predicted ¹H NMR Data (300 MHz, CDCl₃):

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.75 s (or d) 1H Pyrazine H6 Protons on pyrazine rings are highly deshielded. The proton between the two nitrogens is often the most downfield. Based on 2-methylpyrazine data.[6]
~8.60 d 1H Pyrazine H3/H5 Aromatic proton adjacent to a nitrogen atom.[6]
~8.50 d 1H Pyrazine H3/H5 Aromatic proton adjacent to a nitrogen atom.[6]
~6.50 s (or q) 1H Vinylic H The alkene proton is deshielded by conjugation to both the ring and the carbonyl. Its singlet nature (or slight quartet from long-range coupling to the methyl) is key.
3.80 s 3H -OCH₃ A characteristic singlet for the methyl ester protons.

| 2.65 | s (or d) | 3H | -CH₃ | The methyl group on the double bond is deshielded by its vinylic position. The (E) geometry places it in proximity to the carbonyl group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Data (75 MHz, CDCl₃):

Chemical Shift (δ, ppm) Assignment Rationale
~166.5 C=O Carbonyl carbon of the ester, highly deshielded.
~152.0 Pyrazine C2 The substituted carbon of the pyrazine ring.
~148.5 C=C (Alkene) The β-carbon of the unsaturated ester, attached to the pyrazine ring.
~145.0 Pyrazine C6 Deshielded aromatic carbon adjacent to nitrogen.
~144.2 Pyrazine C3 Deshielded aromatic carbon adjacent to nitrogen.
~143.8 Pyrazine C5 Deshielded aromatic carbon adjacent to nitrogen.
~122.0 C=C (Alkene) The α-carbon of the unsaturated ester.
~51.8 -OCH₃ The methyl carbon of the ester.

| ~18.0 | -CH₃ | The methyl carbon attached to the double bond. |

2D NMR and Stereochemistry Confirmation

While 1D NMR provides the core data, 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) are definitive for assigning stereochemistry.

  • NOESY Experiment: For the (E)-isomer, a spatial correlation (a cross-peak in the NOESY spectrum) would be expected between the vinylic proton (~6.50 ppm) and the protons of the methyl group on the double bond (~2.65 ppm). Conversely, no strong NOE would be expected between the vinylic proton and the pyrazine protons. This experiment is the gold standard for confirming the (E) configuration.

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be followed.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization synthesis Synthesize Compound (e.g., Knoevenagel/Wittig) purify Purify Product (Column Chromatography/Recrystallization) synthesis->purify ms Mass Spectrometry (HRMS) Confirm Molecular Formula purify->ms ir IR Spectroscopy Identify Functional Groups purify->ir nmr1d 1D NMR (¹H, ¹³C) Map C/H Framework purify->nmr1d purity_check Purity Assessment (HPLC/NMR Integration) purify->purity_check final Structurally Confirmed (E)-isomer ms->final ir->final nmr2d 2D NMR (COSY, NOESY) Confirm Connectivity & Stereochemistry nmr1d->nmr2d nmr2d->final purity_check->final

Caption: General workflow for the synthesis and characterization of the target compound.

Protocol 1: NMR Sample Preparation

  • Accurately weigh 5-10 mg of the purified, dry compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the tube and ensure the solution is homogeneous.

  • Acquire ¹H, ¹³C, and 2D NOESY spectra on a spectrometer operating at a frequency of 300 MHz or higher.

Protocol 2: IR Spectroscopy (ATR)

  • Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean by wiping it with isopropanol.

  • Record a background spectrum of the empty crystal.

  • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.[7]

Protocol 3: High-Resolution Mass Spectrometry (HRMS-ESI)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infuse the sample solution directly into the Electrospray Ionization (ESI) source of a Time-of-Flight (TOF) or Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode over a mass range of m/z 100-500.

  • The instrument should be calibrated to ensure high mass accuracy (<5 ppm).

Conclusion

The comprehensive characterization of methyl (E)-3-pyrazin-2-ylbut-2-enoate is achieved through the synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. HRMS confirms the elemental composition, while IR spectroscopy validates the presence of the key ester and conjugated alkene functional groups. 1D and 2D NMR spectroscopy provide the definitive evidence for the molecular connectivity and, most critically, the (E)-stereochemistry of the carbon-carbon double bond. The predicted data herein serves as a robust benchmark for researchers and scientists working on the synthesis and application of this and related heterocyclic compounds, ensuring scientific integrity and enabling further development.

References

  • Supplementary Information File. (n.d.).
  • PubChemLite. (n.d.). Methyl (2z)-3-(pyrazin-2-yl)but-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S4. 1 H NMR spectrum of methyl... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • Infrared Spectroscopy. (n.d.). Retrieved from [Link]

  • PubChemLite. (n.d.). (2e)-3-(pyrazin-2-yl)but-2-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (E)-3-(2-Alkyl-10H-phenothiazin-3-yl)-1-arylprop-2-en-1-ones... Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of (Z)-ethyl 3-(methylamino)but-2-enoate (17) measured in... Retrieved from [Link]

  • eLife. (n.d.). Synthesis and Biological Assessment of Chalcone and Pyrazoline Derivatives as Novel Inhibitor for ELF3-MED23 Interaction. Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Retrieved from [Link]

  • IOSR Journal. (2013, November 15). Simulation of IR Spectra of Some Organic Compounds-A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure Characterization of (E)-Methyl 2-(Methoxyimino)-2-(2-((3-(6-(Trifluoromethyl) Pyridin-3-yl) Phenoxy) Methyl) Phenyl) Acetate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrazine, 2-ethyl-3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). (E)-2-methylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PMC. (n.d.). (E)-2-(4-tert-Butylphenyl)-2-cyano-1-(3-methyl-1-vinyl-1H-pyrazol-5-yl)vinyl 2,2-dimethylpropanoate. Retrieved from [Link]

  • Academia.edu. (n.d.). Synthesis and Characterisation of 8-(5-methylpyridin-2-yl)-3,5-bis (Substituted Phenyl)-2,3,3a,4,4a,5,6,8-octahydro dipyrazolo [3,4-b:4',3'-e] Pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Methylpyrazine-2-carboxylate. NIST Chemistry WebBook. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

  • MassBank.jp. (2014, January 14). MassBank3 - Organic compounds. Retrieved from [Link]

  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP008847. Retrieved from [Link]

  • Supplementary Information. (n.d.). Catalytic Performance of Cadmium Pyrophosphate... Retrieved from [Link]

  • ResearchGate. (n.d.). Characterization of Various Analytes Using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry... Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC-UV Method Development and Validation for Methyl (E)-3-pyrazin-2-ylbut-2-enoate

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Focus: Overcoming E/Z Isomerization and Polar Retention Challenges via Orthogonal Selectivity Chemical Context & Analyti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Researchers, Formulation Scientists, and Drug Development Professionals Focus: Overcoming E/Z Isomerization and Polar Retention Challenges via Orthogonal Selectivity

Chemical Context & Analytical Challenges

Methyl (E)-3-pyrazin-2-ylbut-2-enoate is a highly conjugated heterocyclic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Structurally, it features a weakly basic pyrazine ring coupled to an α,β -unsaturated methyl ester.

Developing a robust, stability-indicating HPLC method for this compound presents two distinct chromatographic challenges:

  • Geometric Isomerism: The compound exists primarily as the thermodynamically stable (E)-isomer. However, synthetic stress, thermal degradation, or UV exposure can induce isomerization to the sterically hindered (Z)-isomer. Separating these closely related geometric isomers is notoriously difficult on standard alkyl phases[1].

  • Polar Retention & Peak Shape: The unshielded nitrogen atoms on the pyrazine ring can interact with ionized surface silanols on the silica support, leading to severe peak tailing and unpredictable retention shifts[2].

Method Development Rationale (The "Why")

To establish a self-validating and highly reproducible method, every parameter was selected based on the specific physicochemical properties of the analyte.

Stationary Phase Selection: The Limits of C18

Standard C18 columns rely exclusively on dispersive hydrophobic interactions. Because the (E) and (Z) isomers of methyl 3-pyrazin-2-ylbut-2-enoate possess nearly identical hydrophobicities, C18 phases lack the spatial recognition required to resolve them[3].

Solution: A 1 was selected. PFP columns provide multiple orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and enhanced steric selectivity[1]. The highly electronegative fluorinated ring discriminates between the differing planarities and π -electron cloud distributions of the E/Z isomers, selectively retaining the more planar (E)-isomer longer than the sterically hindered (Z)-isomer.

Mobile Phase & pH Control: Suppressing Silanol Activity

The pyrazine nitrogen is a very weak base, with a4[4]. While the analyte remains largely neutral under standard reversed-phase conditions, residual surface silanols on silica columns typically exhibit 5[5]. If these silanols are ionized, they act as weak cation exchangers, causing peak tailing.

Solution: By acidifying the mobile phase to pH ~2.7 using 0.1% Formic Acid, the surface silanols are fully protonated (neutralized). Simultaneously, the pyrazine ring remains predominantly unprotonated, ensuring that retention is driven purely by the PFP phase's selective mechanisms rather than unpredictable secondary ion-exchange interactions.

Experimental Protocols

Step 1: Mobile Phase Preparation
  • Mobile Phase A: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication for 10 minutes.

  • Mobile Phase B: Transfer 1.0 mL of LC-MS grade Formic Acid into 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas.

Step 2: Standard Preparation
  • Accurately weigh 25.0 mg of Methyl (E)-3-pyrazin-2-ylbut-2-enoate reference standard.

  • Transfer to a 50 mL volumetric flask. Dissolve in 10 mL of Acetonitrile, sonicate for 5 minutes, and dilute to volume with Mobile Phase A (Final concentration: 0.5 mg/mL).

Step 3: In-Situ Isomerization (System Suitability Generation)

To create a self-validating system suitability standard without requiring a costly (Z)-isomer reference material:

  • Transfer 2.0 mL of the standard solution into a clear quartz HPLC vial.

  • Expose the vial to UV irradiation (254 nm) in a photochemical reactor for 120 minutes.

  • This photocatalytic stress induces partial isomerization of the thermodynamically favored (E)-isomer into the (Z)-isomer, generating a mixed standard with an approximate 85:15 (E:Z) ratio.

Step 4: Chromatographic Execution

Execute the analysis using the optimized gradient parameters outlined in the tables below. Inject the System Suitability standard first to confirm E/Z resolution ( Rs​>2.0 ) before proceeding with sample analysis.

Data Presentation

Table 1: Optimized Chromatographic Conditions
ParameterSpecification
Column Core-Shell PFP, 100 x 4.6 mm, 2.6 µm
Column Temperature 35 °C (Controls viscosity and stabilizes π−π interactions)
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Detection UV at 275 nm (PDA 200-400 nm for peak purity)
Needle Wash 50:50 Water:Acetonitrile
Table 2: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.09010Initial
2.09010Isocratic hold
12.04060Linear gradient
12.11090Column wash
15.01090Isocratic wash
15.19010Re-equilibration
20.09010End
Table 3: System Suitability & Isomer Resolution Specifications
AnalyteApprox. RT (min)Relative Retention Time (RRT)Required Resolution ( Rs​ )Tailing Factor ( Tf​ )
(Z)-Isomer7.40.88N/A 1.5
(E)-Isomer8.41.00 2.0 1.2
Table 4: Forced Degradation Summary (Stability-Indicating Proof)
Stress ConditionDegradation (%)Primary DegradantPeak Purity Angle vs. Threshold
Control (Unstressed)0.0%NoneAngle < Threshold (Pass)
UV Light (254 nm, 2h)15.2%(Z)-IsomerAngle < Threshold (Pass)
Acid (0.1N HCl, 60°C, 4h)8.5%Free Acid (Hydrolysis)Angle < Threshold (Pass)
Base (0.1N NaOH, RT, 1h)98.0%Free Acid (Hydrolysis)Angle < Threshold (Pass)

Visualizations

HPLC_Workflow Start Compound Analysis Methyl (E)-3-pyrazin-2-ylbut-2-enoate Phase1 Stationary Phase Screening (PFP vs. C18) Start->Phase1 Phase2 Mobile Phase Optimization (pH 2.7 to suppress silanols) Phase1->Phase2 Phase3 E/Z Isomer Resolution (Gradient Tuning) Phase2->Phase3 Validation Method Validation (ICH Q2 Guidelines) Phase3->Validation

Fig 1. Step-by-step HPLC method development workflow for pyrazine derivatives.

Mechanism Analyte Analyte Mixture (E) & (Z) Isomers PFP PFP Stationary Phase (Fluorinated Ring) Analyte->PFP PiPi π-π Interactions (Pyrazine & Alkene) PFP->PiPi Steric Steric Selectivity (Planarity differences) PFP->Steric ElutionE Elution: (E)-Isomer (Thermodynamically stable) PiPi->ElutionE ElutionZ Elution: (Z)-Isomer (Sterically hindered) PiPi->ElutionZ Steric->ElutionE Steric->ElutionZ

Fig 2. Mechanism of E/Z isomer separation utilizing a Pentafluorophenyl (PFP) stationary phase.

References

  • Source: Michigan State University (msu.edu)
  • Source: OSTI.
  • Source: LCGC International (chromatographyonline.com)
  • Title: Kinetex F5 Core-Shell HPLC Columns Source: Phenomenex URL
  • Source: tut.ac.

Sources

Application

Application Note &amp; Protocol: A Comprehensive Guide to the Scalable Production of Methyl (E)-3-pyrazin-2-ylbut-2-enoate

Abstract This document provides a detailed guide for the scaling up of methyl (E)-3-pyrazin-2-ylbut-2-enoate synthesis, a valuable heterocyclic building block. The featured synthesis route is the Horner-Wadsworth-Emmons...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for the scaling up of methyl (E)-3-pyrazin-2-ylbut-2-enoate synthesis, a valuable heterocyclic building block. The featured synthesis route is the Horner-Wadsworth-Emmons (HWE) reaction, selected for its high yield, stereoselectivity for the (E)-isomer, and amenability to industrial scales.[1][2] This guide moves beyond a simple recitation of steps to provide a thorough analysis of the process chemistry, critical safety considerations for handling reactive intermediates, and robust protocols for reaction execution, workup, and purification. The methodologies described herein are designed to be self-validating through integrated in-process controls and analytical checkpoints, ensuring a reliable and safe scale-up from the laboratory bench to pilot-plant production.

Introduction & Strategic Overview

The pyrazine moiety is a key pharmacophore found in numerous biologically active compounds and approved pharmaceuticals.[3][4] Consequently, the efficient and scalable synthesis of functionalized pyrazine derivatives is of significant interest to the drug development and fine chemicals industries. Methyl (E)-3-pyrazin-2-ylbut-2-enoate serves as a versatile intermediate, incorporating an α,β-unsaturated ester functionality that is primed for further chemical elaboration.

The Horner-Wadsworth-Emmons (HWE) reaction stands as one of the most powerful and reliable methods for the formation of carbon-carbon double bonds, particularly for α,β-unsaturated esters.[5][6] It offers significant advantages over the classical Wittig reaction for large-scale operations, most notably the use of a phosphonate-stabilized carbanion which is more nucleophilic and the straightforward removal of the water-soluble phosphate byproduct during aqueous workup.[2]

This application note details the scale-up of the HWE reaction between 2-acetylpyrazine and the ylide generated from triethyl phosphonoacetate and sodium hydride (NaH). We will address the critical challenges associated with this scale-up, including:

  • Managing Exothermic Events: The deprotonation of the phosphonate reagent is highly exothermic, a risk that is magnified at scale due to reduced surface-area-to-volume ratios.[7][8]

  • Handling of Hazardous Reagents: Sodium hydride is a water-reactive and flammable solid requiring strict handling protocols under an inert atmosphere.[9][10]

  • Ensuring Stereochemical Purity: Maintaining the desired (E)-stereoselectivity of the alkene product.

  • Developing Non-Chromatographic Purification: Implementing crystallization as a scalable alternative to column chromatography for product isolation.[5]

Process Chemistry and Rationale

The Horner-Wadsworth-Emmons Reaction Pathway

The overall transformation consists of two primary stages occurring in situ:

  • Ylide Formation: Triethyl phosphonoacetate is deprotonated by a strong base, typically sodium hydride, to form a resonance-stabilized phosphonate carbanion (the HWE reagent or ylide). The use of a strong, non-nucleophilic base like NaH is crucial to prevent side reactions with the ester functionality.

  • Olefination: The nucleophilic ylide attacks the electrophilic carbonyl carbon of 2-acetylpyrazine. The resulting betaine intermediate undergoes elimination to form the target alkene and diethyl phosphate, which is easily removed. The reaction thermodynamics strongly favor the formation of the more stable (E)-alkene.[2][11]

HWE_Mechanism cluster_0 Ylide Formation cluster_1 Olefination TEPA Triethyl Phosphonoacetate Ylide Phosphonate Ylide (Resonance Stabilized) TEPA->Ylide Deprotonation NaH Sodium Hydride (NaH) NaH->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Aldehyde 2-Acetylpyrazine Aldehyde->Betaine Product Methyl (E)-3-pyrazin-2-ylbut-2-enoate Betaine->Product Elimination Byproduct Diethyl Phosphate Salt Betaine->Byproduct

Figure 2: High-level workflow for the scaled-up synthesis.

Protocol 3.1: Reagent and Reactor Preparation (Exemplary 100g Scale)

Equipment:

  • 10 L jacketed glass reactor with overhead stirring, thermocouple, condenser, and nitrogen/argon inlet.

  • Pressure-equalizing dropping funnel (1 L).

  • Schlenk filtration apparatus.

  • Appropriately sized flasks and graduated cylinders (oven-dried).

Procedure:

  • Reactor Inerting: Assemble the reactor system while hot from the oven and allow it to cool under a steady stream of nitrogen or argon. Maintain a positive inert gas pressure throughout the entire process.

  • NaH Washing: In a separate, inerted flask equipped with a stirrer, suspend 184 g (approx. 4.6 mol, 1.2 equiv) of 60% Sodium Hydride dispersion in 1 L of anhydrous heptane .

  • Stir the suspension for 15 minutes, then stop stirring and allow the solid NaH to settle.

  • Carefully cannulate off the heptane supernatant containing the mineral oil. CAUTION: The washings will contain fine NaH particles and must be quenched separately. [9]5. Repeat the washing process two more times with 500 mL of anhydrous heptane each time. The result is purified, free-flowing NaH powder under a heptane slurry.

  • Solvent Charging: Add 4 L of anhydrous THF to the main reactor. Begin stirring and cool the reactor contents to 0-5 °C using a circulating chiller.

  • NaH Charging: Carefully transfer the washed NaH slurry to the reactor via a wide-bore cannula under a positive flow of inert gas. Rinse the flask with an additional 200 mL of anhydrous THF to ensure complete transfer.

Protocol 3.2: Ylide Formation and HWE Reaction

Causality: The slow addition of the phosphonate to the cooled NaH suspension is critical to control the highly exothermic deprotonation reaction. Maintaining a low temperature prevents thermal runaway and potential side reactions. [8] Procedure:

  • Phosphonate Addition: Dissolve 865 g (3.86 mol, 1.0 equiv) of triethyl phosphonoacetate in 1 L of anhydrous THF in the dropping funnel.

  • With the reactor temperature maintained at 0-5 °C , add the triethyl phosphonoacetate solution dropwise to the stirred NaH suspension over 2-3 hours .

  • Monitor the internal temperature and hydrogen gas evolution. The rate of addition should be adjusted to keep the temperature below 10 °C.

  • After the addition is complete, allow the resulting greyish-white suspension to stir at 0-5 °C for an additional hour to ensure complete ylide formation.

  • Aldehyde Addition: Dissolve 500 g (4.09 mol, 1.06 equiv) of 2-acetylpyrazine in 1 L of anhydrous THF .

  • Slowly add the 2-acetylpyrazine solution to the ylide suspension over 1-2 hours , maintaining the internal temperature between 5-15 °C.

  • Once the addition is complete, allow the reaction to warm slowly to room temperature and stir for 4-6 hours, or until the reaction is deemed complete by IPC.

Protocol 3.3: In-Process Control (IPC) and Reaction Quench

Trustworthiness: IPC is a self-validating step. Do not proceed to the hazardous quenching step until analytical data confirms the consumption of the limiting reagent (triethyl phosphonoacetate).

Procedure:

  • IPC: Carefully take a small aliquot from the reaction mixture (under inert atmosphere), quench it with a few drops of saturated NH₄Cl solution, and extract with ethyl acetate. Analyze the organic layer by TLC or HPLC to monitor the disappearance of the 2-acetylpyrazine starting material.

  • Quenching: Once the reaction is complete, cool the reactor back down to 0-5 °C .

  • CRITICAL STEP: The quench must be performed slowly and with extreme caution to manage the exothermic destruction of excess NaH. [12][13]4. Slowly and dropwise, add 250 mL of isopropanol via the dropping funnel. Vigorous bubbling (H₂ evolution) will occur. Control the addition rate to keep the internal temperature below 20 °C. [14]5. Once the initial vigorous reaction subsides, slowly add 250 mL of methanol .

  • Finally, slowly add 1 L of saturated aqueous ammonium chloride solution .

  • Stop the cooling and allow the mixture to warm to room temperature.

Protocol 3.4: Workup and Product Isolation by Crystallization

Rationale: Crystallization is a highly effective and scalable purification method that avoids the cost and solvent waste of large-scale chromatography. [5]The choice of a dual-solvent system (e.g., ethyl acetate/heptane) allows for fine control over solubility to induce crystallization of the product while impurities remain in the mother liquor.

Procedure:

  • Transfer the quenched reaction mixture to a suitably large separatory funnel or extraction vessel.

  • Add 2 L of ethyl acetate and mix thoroughly. Allow the layers to separate.

  • Collect the organic layer. Extract the aqueous layer twice more with 1 L of ethyl acetate each time.

  • Combine all organic layers and wash with 2 L of water , followed by 2 L of brine to remove the phosphate byproducts and residual water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product as an oil or waxy solid.

  • Crystallization: Dissolve the crude product in a minimum amount of warm (~40-50 °C ) ethyl acetate.

  • Slowly add heptane with stirring until the solution becomes persistently cloudy.

  • Add a few drops of ethyl acetate to redissolve the solids and then allow the solution to cool slowly to room temperature, and then to 0-5 °C in an ice bath for several hours to maximize crystal formation.

  • Collect the crystalline product by filtration, wash the filter cake with cold heptane, and dry under vacuum to a constant weight.

  • Expected Yield: 75-85%. Purity: >98% by HPLC.

Analytical Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and (E)-stereochemistry (indicated by the coupling constant of the vinylic protons).

  • HPLC/GC: To determine purity.

  • Mass Spectrometry: To confirm the molecular weight.

  • Melting Point: To serve as a simple purity check against a reference standard.

References

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. Retrieved from [Link]

  • University of California, Irvine. (2003, September 19). Standard Operating Procedure Quenching Reactive Organometallic Reagents. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Triethyl phosphonoacetate, 97+%. Retrieved from [Link]

  • Golden, M. D., et al. (2025, November 3). Route Development toward a Pyrazine Building Block to Enable Early Scale-Up Campaigns. Organic Process Research & Development. Retrieved from [Link]

  • Scientific Update. (n.d.). Chemical and Process Safety for Development Chemists. Retrieved from [Link]

  • Li, Z., et al. (2024, December 16). Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus. RSC Advances. Retrieved from [Link]

  • Nykaza, T. V., et al. (2024, May 31). Scalable Synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine via a Continuous Flow Formylation/Hydrazine Cyclization Cascade. Organic Process Research & Development. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety. Retrieved from [Link]

  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: ORDERING & STORAGE OF HYDRIDES. Retrieved from [Link]

  • Stoeckli-Evans, H., et al. (2013, November 15). Crystal structure of a tetrakis-substituted pyrazine compound: 2,3,5,6-tetrakis(bromomethyl)pyrazine. ResearchGate. Retrieved from [Link]

  • am Ende, D. J. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series. Retrieved from [Link]

  • Kim, D. H., et al. (2019, January 29). Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent. Organic Process Research & Development. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Quenching and Disposal of Water Reactive Materials. Retrieved from [Link]

  • Cíntia, S. S., & Ilha, V. (2022). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules. Retrieved from [Link]

  • Schneider, H., et al. (2022, November 16). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media. Green Chemistry. Retrieved from [Link]

  • ACS Publications. (2019, January 29). Scalable Preparation of Methylated Ando-Type Horner–Wadsworth–Emmons Reagent. Organic Process Research & Development. Retrieved from [Link]

  • KGROUP, Columbia University. (2006, October 27). Quenching Reactive Substances. Retrieved from [Link]

  • University of California, Santa Barbara. (2012, December 14). Sodium Hydride - Standard Operating Procedure. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

  • Ebadi, A. (2018). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Copper(II) Complex. Revue Roumaine de Chimie. Retrieved from [Link]

  • S. K. (2024, January 1). Pyrazine 1,4-Dioxide is a Prolific Cocrystal Former and Energetic Material Itself. Crystal Growth & Design. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Retrieved from [Link]

  • Reddit. (2016, October 13). How does /r/chemistry handle sodium hydride? Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrazine. Retrieved from [Link]

  • Google Patents. (n.d.). US4521595A - Process for the purification of esters.
  • BakerRisk. (2024, February 23). 5 Tips on Chemical Safety in Industrial Work Environments. Retrieved from [Link]

  • Müller, P., et al. (2017). Crystal structure of 4-(pyrazin-2-yl)morpholine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial applications of the Wittig reaction. Retrieved from [Link]

  • Scite.ai. (n.d.). The Wittig Reaction in Industrial Practice. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 7). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • Encyclopedia.pub. (2023, June 28). Wittig Reactions under Sonication Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing alpha, beta-unsaturated carboxylic acid esters.
  • National Center for Biotechnology Information. (n.d.). An Efficient Synthesis of γ-Hydroxy-α,β-unsaturated Aldehydic Esters of 2-Lysophosphatidylcholine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Progress in the Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Reddit. (2019, April 5). How to purify esters. Retrieved from [Link]

  • RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]

Sources

Method

Application Note &amp; Protocol: High-Resolution NMR Spectroscopy Sample Preparation for Methyl (E)-3-pyrazin-2-ylbut-2-enoate

Abstract This comprehensive guide details the foundational principles and a step-by-step protocol for the preparation of methyl (E)-3-pyrazin-2-ylbut-2-enoate samples for high-resolution Nuclear Magnetic Resonance (NMR)...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive guide details the foundational principles and a step-by-step protocol for the preparation of methyl (E)-3-pyrazin-2-ylbut-2-enoate samples for high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document provides an in-depth methodology designed to ensure the acquisition of high-quality, reproducible NMR data for structural elucidation, purity assessment, and quantitative analysis. The protocol emphasizes the rationale behind critical steps, including analyte handling, deuterated solvent selection, optimal concentration determination, and the use of internal standards. Furthermore, it outlines the subsequent essential spectrometer procedures of locking and shimming, which are paramount for achieving superior spectral resolution and lineshape.

Part 1: Foundational Principles for High-Quality NMR Spectra

Analyte Purity and Integrity

The starting point for any spectroscopic analysis is a pure, well-characterized analyte. Methyl (E)-3-pyrazin-2-ylbut-2-enoate, a heterocyclic compound featuring a pyrazine ring and an acrylate moiety, is typically synthesized via pathways that may introduce residual starting materials, catalysts, or side-products.[2][3] The presence of such impurities can complicate spectral interpretation. Therefore, it is imperative to ensure the analyte has been purified to a high degree (>98%) prior to NMR analysis, typically through methods like column chromatography or recrystallization.

The Critical Role of the Deuterated Solvent

Deuterated solvents, where hydrogen atoms (¹H) are replaced by deuterium (²H), are essential for modern NMR spectroscopy for several key reasons.[4][5]

  • Preventing Solvent Signal Obscuration: The concentration of solvent molecules vastly exceeds that of the analyte. Using a standard protonated solvent would result in a massive solvent signal that would overwhelm the analyte's signals. Since deuterium resonates at a completely different frequency from protons, it is "invisible" in a ¹H NMR spectrum.[6][7]

  • Enabling the Deuterium Lock System: Modern NMR spectrometers utilize the deuterium signal from the solvent to "lock" the magnetic field.[8] This system continuously monitors the deuterium frequency and makes minute adjustments to the magnetic field to counteract any natural drift over time.[8][9] A stable lock is crucial for long experiments and for ensuring high spectral resolution.

  • Facilitating Spectrometer Shimming: The process of "shimming" adjusts currents in specialized coils to improve the homogeneity of the magnetic field across the sample volume.[10][11] The lock signal level serves as an excellent indicator of magnetic field homogeneity, allowing the user to optimize the shims for sharp, symmetrical peaks.[11]

Solvent Selection for Methyl (E)-3-pyrazin-2-ylbut-2-enoate:

Based on its structure—a moderately polar pyrazine ring and a less polar ester and alkyl chain—the compound is expected to be soluble in a range of common organic solvents.

  • Primary Recommendation: Chloroform-d (CDCl₃) is the most common and versatile NMR solvent for a wide array of organic molecules.[5] Its residual proton signal appears as a sharp singlet at ~7.26 ppm, which rarely interferes with analyte signals in aliphatic or aromatic regions.

  • Alternative Solvents: If solubility in CDCl₃ is limited, or if key analyte signals overlap with the residual solvent peak, other solvents should be considered.

    • DMSO-d₆ (Dimethyl Sulfoxide-d₆): A highly polar solvent capable of dissolving a broad range of compounds. Its residual proton peak appears around 2.50 ppm.[7] It is, however, hygroscopic and can exhibit a significant water peak (~3.33 ppm) if not handled carefully.[12]

    • Acetonitrile-d₃ (CD₃CN): A solvent of intermediate polarity with a residual proton peak at ~1.94 ppm.

    • Methanol-d₄ (CD₃OD): A polar, protic solvent useful for compounds with exchangeable protons (-OH, -NH). Residual peaks appear at ~3.31 ppm and ~4.87 ppm (hydroxyl).

Determining Optimal Sample Concentration

The concentration of the analyte directly impacts the signal-to-noise ratio (S/N) and the time required for data acquisition.

  • For ¹H NMR: A concentration of 5-25 mg of the compound dissolved in 0.6-0.7 mL of solvent is typically sufficient for small molecules (<1000 g/mol ).[1][6][13] This corresponds to a molar concentration range of approximately 10-50 mM for methyl (E)-3-pyrazin-2-ylbut-2-enoate (MW: 178.18 g/mol ). Dilute solutions generally yield better resolution due to lower viscosity.[14][15]

  • For ¹³C NMR: The ¹³C isotope has a low natural abundance and a smaller gyromagnetic ratio, making it significantly less sensitive than ¹H. Therefore, more concentrated samples are required, typically in the range of 50-100 mg.[6][13] A higher concentration reduces the number of scans and the overall experiment time. However, highly concentrated samples can lead to broader lines in the corresponding ¹H spectrum due to increased viscosity.[6]

Utility of an Internal Standard

For accurate chemical shift referencing, an internal standard is often added directly to the sample. The ideal standard is chemically inert, has a simple spectrum with a single sharp peak that does not overlap with analyte signals, and is soluble in the chosen solvent.[16]

  • Tetramethylsilane (TMS): For organic solvents like CDCl₃, TMS is the universally accepted reference standard, with its chemical shift defined as 0.00 ppm.[6] It produces a single, sharp singlet due to its 12 equivalent protons. Many commercially available deuterated solvents already contain a small amount of TMS.

For quantitative NMR (qNMR), a precisely weighed internal standard is used to determine the exact concentration or purity of the analyte.[17][18] The selection of a qNMR standard is more rigorous, requiring high purity, stability, and non-overlapping signals.[16][19]

Part 2: Detailed Protocol for NMR Sample Preparation

This section provides a step-by-step methodology for preparing a high-quality NMR sample of methyl (E)-3-pyrazin-2-ylbut-2-enoate. Preparing the sample in a separate vial before transferring it to the NMR tube is highly recommended to ensure complete dissolution and homogeneity.[6][13]

Materials and Reagents
  • Methyl (E)-3-pyrazin-2-ylbut-2-enoate (purified)

  • Deuterated Solvent (e.g., Chloroform-d with 0.03% v/v TMS)

  • High-quality 5 mm NMR tubes (e.g., Wilmad "Precision Grade" or equivalent)[12]

  • NMR tube caps

  • Small glass vial (e.g., 1-dram vial) with cap

  • Analytical balance

  • Pasteur pipette with bulb

  • Small plug of glass wool (for filtration)

  • Permanent marker for labeling

Experimental Workflow Diagram

Caption: Workflow for preparing a high-quality NMR sample.

Step-by-Step Procedure
  • Weigh the Analyte: On an analytical balance, accurately weigh between 5-25 mg of purified methyl (E)-3-pyrazin-2-ylbut-2-enoate directly into a clean, dry glass vial. Record the mass.

  • Add Deuterated Solvent: Using a clean Pasteur pipette, add approximately 0.6 to 0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ with TMS) to the vial.

  • Dissolve the Sample: Cap the vial and gently swirl or vortex it until the solid is completely dissolved. A clear, particulate-free solution should be obtained.[14] If dissolution is slow, gentle warming in a water bath may be applied, but ensure the solvent does not evaporate.

  • Prepare for Filtration: Tightly pack a small plug of glass wool into the constriction of a clean Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[13] This step is crucial to remove any microscopic solid particles that can degrade spectral quality by disrupting the magnetic field homogeneity.

  • Transfer to NMR Tube: Filter the solution by passing it through the glass wool-plugged pipette directly into a clean, high-quality NMR tube. The final liquid height in the tube should be approximately 4-5 cm.[14]

  • Cap and Label: Securely place a cap on the NMR tube. Gently invert the tube several times to ensure the final solution is homogeneous. Label the top of the NMR tube with a unique identifier using a permanent marker.[6]

Part 3: Spectrometer Preparation for Data Acquisition

A perfectly prepared sample will only yield a high-quality spectrum if the spectrometer is properly set up. The following steps—locking and shimming—are essential.

Sample Insertion, Locking, and Shimming Workflow

Caption: General workflow for spectrometer locking and shimming.

Locking and Shimming Protocol

This protocol is a general guide; specific commands and interfaces vary between spectrometer manufacturers (e.g., Bruker, Varian/Agilent, JEOL).

  • Sample Insertion: Carefully place the NMR tube into a spinner turbine, using the instrument-specific depth gauge to ensure correct positioning within the probe's detection coils.[20]

  • Locking:

    • Load the standard acquisition parameters for your chosen solvent.

    • Initiate the lock routine. The spectrometer will find the deuterium resonance frequency of the solvent.[20]

    • Once a lock is established, a stable "sine wave" or step signal will appear on the lock display. Optimize the lock power and phase to achieve a stable, strong signal without saturation.[21] Saturation can be identified by a drifting or oscillating lock level.[9]

  • Shimming:

    • Shimming is the process of adjusting the currents in a series of electromagnetic coils to make the main magnetic field (B₀) as homogeneous as possible across the sample volume.[11][22]

    • Begin by loading a standard, reliable shim file for the probe in use.

    • Manually or automatically adjust the "Z" shims (e.g., Z1, Z2, Z3) iteratively. The goal is to maximize the lock level, as a higher lock level corresponds to a more homogeneous field and thus sharper NMR signals.[11]

    • If significant spinning sidebands are observed (small peaks flanking a large peak at intervals of the spinning rate), the non-spinning shims (e.g., X, Y, XZ) may need adjustment with the sample spinning turned off.[23]

Part 4: Data Summary & Troubleshooting

Quantitative Data Summary
ParameterRecommended ValueRationale / Notes
Analyte Mass (¹H NMR) 5 - 25 mgBalances S/N with resolution. Lower end for better lineshape.[6][14]
Analyte Mass (¹³C NMR) 50 - 100 mgHigher concentration needed due to low sensitivity of ¹³C nucleus.[13]
Molecular Weight 178.18 g/mol For methyl (E)-3-pyrazin-2-ylbut-2-enoate.
Solvent Volume 0.6 - 0.7 mLStandard volume for 5 mm NMR tubes; ensures sufficient filling height.[6][24]
Final Concentration (¹H) ~10 - 50 mMOptimal range for most small molecules.
Final Concentration (¹³C) ~40 - 80 mMProvides good S/N for a reasonable acquisition time.
Internal Standard TMS (0.03% v/v)Standard reference (0.00 ppm) for non-aqueous organic solvents.[6]
Sample Spinning Rate 20 HzStandard rate to average out radial field inhomogeneities.
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Broad, asymmetric peaks Poor shimming; undissolved particulates; sample concentration too high (viscosity); paramagnetic impurities.Re-shim the sample carefully.[11] Filter the sample through glass wool. Prepare a more dilute sample.[6][15] Ensure glassware is clean.
Unable to achieve lock Insufficient deuterated solvent; incorrect solvent specified in software; poor shims.Check sample volume and ensure correct solvent was used. Manually search for the lock signal (adjusting Z0/field).[20] Load a standard shim file and re-shim.
Large spinning sidebands Poor non-spinning (X, Y) shims; chipped or low-quality NMR tube.Turn off spinning, optimize X and Y shims, then re-optimize Z shims with spinning on.[23] Replace the NMR tube with a high-quality one.
"Noisy" spectrum (low S/N) Sample is too dilute; insufficient number of scans.Prepare a more concentrated sample. Increase the number of scans.
Extra, unexpected peaks Sample impurity; solvent impurity; grease from glassware.Re-purify the sample. Use high-purity NMR solvent.[25] Ensure all glassware is scrupulously clean.

Conclusion

The meticulous preparation of an NMR sample is a non-negotiable prerequisite for the acquisition of high-quality spectroscopic data. For methyl (E)-3-pyrazin-2-ylbut-2-enoate, this involves using a pure analyte, selecting an appropriate deuterated solvent like CDCl₃, preparing a sample within the optimal concentration range of 10-50 mM, and ensuring the final solution is homogeneous and free of particulates. Following this with careful spectrometer locking and shimming will consistently produce sharp, well-resolved spectra, enabling confident structural analysis and characterization for researchers in organic synthesis and drug discovery.

References

  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Varian, Inc. (2004, May 10). Locking your NMR Sample. Retrieved from [Link]

  • University of Guelph, Advanced Analysis Centre. (n.d.). NMR FAQs. Retrieved from [Link]

  • ResearchGate. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • University of Cambridge, Department of Chemistry. (n.d.). How to Prepare Samples for NMR. Retrieved from [Link]

  • Varian, Inc. (2004, May 11). How to Shim on a Varian. Retrieved from [Link]

  • University of Ottawa, NMR Facility. (n.d.). Sample preparation. Retrieved from [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

  • University College London, Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. Retrieved from [Link]

  • University of California, Riverside, Department of Chemistry. (2006, June 15). Shimming and locking. Retrieved from [Link]

  • University of Wyoming, NMR Facility. (n.d.). NMR Useful Tips. Retrieved from [Link]

  • ResolveMass Laboratories. (2025, December 29). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]

  • Ofosu, D. B., Mendoza, R. Z., & Bracher, P. J. (2025). Internal standards for 1 H NMR spectroscopy in concentrated sulfuric acid. RSC Advances. Published on 20 June 2025.
  • University of Wisconsin-Madison, Chemistry Department. (1991, December 17). SHIMMING AN NMR MAGNET. Retrieved from [Link]

  • NESG Wiki. (2009, December 9). Shimming. Retrieved from [Link]

  • Shoemaker, R. (n.d.). Locking and Shimming. Retrieved from [Link]

  • Rundlöf, T., et al. (2010). Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 645-51.
  • Washington University in St. Louis, Chemistry MS Facilities. (n.d.). What is lock?. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). 1H NMR analysis of mixtures using internal standards: A quantitative experiment for the instrumental analysis laboratory. Retrieved from [Link]

  • Bureau International des Poids et Mesures (BIPM). (2019, March 14). qNMR Internal Standard Reference Data (ISRD). Retrieved from [Link]

  • Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl (2z)-3-(pyrazin-2-yl)but-2-enoate. Retrieved from [Link]

  • NextSDS. (n.d.). methyl 3-(pyridin-4-yl)but-2-enoate — Chemical Substance Information. Retrieved from [Link]

  • Knowledge UChicago. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley Online Library. (2020, August 14). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-[[2-(2-hydroxynaphthalen-1-yl)imidazo[1,2-a]pyrazin-3-yl]amino]benzoate. Retrieved from [Link]

  • University of California, San Diego. (n.d.). Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-(pyrazin-2-yl)prop-2-ynoate. Retrieved from [Link]

  • MDPI. (2024, July 30). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Retrieved from [Link]

  • Indian Journal of Chemistry. (2024, October). indian j. chem., october 2024. Retrieved from [Link]

  • Google Patents. (n.d.). CN110386900A - A kind of preparation method of 3- methylpyrazole.
  • mediaTUM. (2022, November 18). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. Retrieved from [Link]

  • eLife. (2024, December 5). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. Retrieved from [Link]

Sources

Application

in vitro cell viability assays utilizing methyl (E)-3-pyrazin-2-ylbut-2-enoate

Application Notes & Protocols: Methyl (E)-3-pyrazin-2-ylbut-2-enoate A Researcher's Guide to Characterizing a Novel Pyrazine Derivative in In Vitro Cell Viability and Cytotoxicity Assays Abstract The assessment of cellul...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols: Methyl (E)-3-pyrazin-2-ylbut-2-enoate

A Researcher's Guide to Characterizing a Novel Pyrazine Derivative in In Vitro Cell Viability and Cytotoxicity Assays

Abstract

The assessment of cellular viability is a cornerstone of modern biological research, crucial for fields ranging from toxicology to drug discovery.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and application of a novel pyrazine-class compound, methyl (E)-3-pyrazin-2-ylbut-2-enoate (herein referred to as M-PBE), in in vitro cell-based assays. Pyrazine and pyrazoline derivatives have garnered interest for their diverse biological activities, including potential anticancer properties.[4][5][6] These application notes detail the necessary protocols to systematically evaluate the cytotoxic profile of M-PBE and explore its potential as a novel assay reagent. We present a multi-assay approach, explaining not just the procedural steps but the underlying scientific rationale for each, ensuring a robust and well-validated characterization.

Scientific Background & Rationale

The Importance of Multi-Parametric Viability Assessment
  • Metabolic Activity: Healthy, proliferating cells exhibit high metabolic rates. Assays like the MTT or WST-1 measure the activity of mitochondrial dehydrogenases, which reduce a tetrazolium salt to a colored formazan product.[2][8][9] A decrease in this activity is often an early indicator of cytotoxicity.

  • Membrane Integrity: The plasma membrane is a critical barrier. Its rupture, a hallmark of necrosis, leads to the release of cytosolic components. The Lactate Dehydrogenase (LDH) assay quantifies this by measuring the activity of released LDH in the culture medium.[10][11][12]

  • Apoptotic Pathways: Apoptosis, or programmed cell death, is a controlled process involving the activation of a cascade of caspase enzymes. Caspase-3 and Caspase-7 are key executioner caspases, and their activity is a definitive marker of apoptosis.[13][14][15]

Profile: Methyl (E)-3-pyrazin-2-ylbut-2-enoate (M-PBE)

M-PBE is a small molecule belonging to the pyrazine class of heterocyclic compounds. While data on this specific molecule is limited, related pyrazine and pyrazoline structures have been investigated for their potential as anticancer agents, often by inducing apoptosis or inhibiting cell proliferation.[4][5][16] Our objective is to treat M-PBE as a novel investigational compound. This requires a systematic approach to determine its intrinsic effect on cancer cell lines.

The initial characterization workflow is designed to answer fundamental questions about the bioactivity of M-PBE.

cluster_0 Phase 1: Initial Compound Characterization cluster_1 Phase 2: Mechanism of Action Studies A Synthesize/Acquire & Characterize M-PBE (Purity, Solubility in DMSO) B Determine Optimal Cell Seeding Density (Logarithmic Growth Phase) A->B Establish Cellular Model C Primary Screening: Metabolic Viability Assay (MTT/WST-1) (Dose-Response & IC50 Determination) B->C Optimize Assay Conditions D Membrane Integrity Assay (LDH) (Necrosis vs. Other Mechanisms) C->D Investigate Cell Death Pathway E Apoptosis Assay (Caspase-3/7) (Programmed Cell Death) C->E Confirm Apoptotic Activity F Data Synthesis & Conclusion D->F E->F

Caption: Workflow for characterizing a novel compound like M-PBE.

Experimental Protocols: Assessing the Cytotoxic Profile of M-PBE

This section provides detailed protocols to determine if, and how, M-PBE affects cell viability. It is crucial to perform these assays with appropriate controls to ensure the validity of the results.[17][18]

General Materials & Reagents
  • Methyl (E)-3-pyrazin-2-ylbut-2-enoate (M-PBE)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Human cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • 96-well flat-bottom cell culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance, fluorescence, luminescence)

Protocol 1: Metabolic Viability (MTT Assay)

This assay determines the effect of M-PBE on the metabolic activity of cells, which is an indicator of cell viability and proliferation.[8][9][19] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan, which is then solubilized for quantification.[8]

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of M-PBE in culture medium from a high-concentration DMSO stock. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Causality Note: The final DMSO concentration in the well should be kept constant and low (<0.5%) across all treatments to avoid solvent-induced toxicity.

  • Cell Treatment: Add 100 µL of the 2X M-PBE dilutions to the appropriate wells. Include the following controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

    • Untreated Control: Cells treated with medium only.

    • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[20][21] Causality Note: During this incubation, mitochondrial dehydrogenases from viable cells cleave the MTT tetrazolium ring, forming insoluble formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or an SDS-HCl solution to each well to dissolve the formazan crystals.[19] Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[21]

Protocol 2: Membrane Integrity (LDH Release Assay)

This assay quantifies cytotoxicity by measuring LDH released from cells with damaged plasma membranes.[10][11] It serves as an excellent orthogonal method to confirm cytotoxic effects observed in the MTT assay and helps distinguish between cytostatic and cytotoxic mechanisms.

Step-by-Step Methodology:

  • Plate Setup: Seed and treat cells with M-PBE and controls in a 96-well plate as described in Protocol 1 (Steps 1-4). In addition to the previous controls, include a Maximum LDH Release Control by adding a lysis buffer (e.g., 1% Triton X-100) to a set of untreated wells 45 minutes before the end of the incubation.[10][22]

  • Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 5 minutes.[23] Carefully transfer 50 µL of the cell-free supernatant from each well to a new, flat-bottom 96-well plate. Causality Note: This step is critical to ensure that only extracellular LDH is measured, preventing contamination from the intracellular pool of the enzyme.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[12]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[12] During this time, the released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[10][11]

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Calculation: Determine the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * (Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)

Protocol 3: Apoptosis Induction (Caspase-3/7 Activity Assay)

To determine if cell death occurs via apoptosis, this luminescent assay measures the activity of the executioner caspases 3 and 7.[13] The assay utilizes a proluminescent caspase-3/7 substrate that is cleaved by active caspases to release aminoluciferin, which is then used by luciferase to generate a light signal.[14]

cluster_0 Cell Death Pathways cluster_1 Detection Assays A M-PBE Treatment B Apoptosis (Programmed Cell Death) A->B C Necrosis (Uncontrolled Lysis) A->C D Caspase-3/7 Activation B->D F Loss of Membrane Integrity C->F E Membrane Blebbing DNA Fragmentation D->E H Caspase-Glo® 3/7 Assay D->H Measures G Release of Cytosolic Contents F->G I LDH Release Assay F->I Measures

Caption: Assays for distinguishing apoptosis and necrosis.

Step-by-Step Methodology:

  • Plate Setup: Seed and treat cells with M-PBE and controls in a white-walled, clear-bottom 96-well plate suitable for luminescence. Causality Note: The white walls reduce well-to-well crosstalk and maximize the luminescent signal.

  • Reagent Addition: After the treatment incubation period, allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[13][14] This single reagent contains the substrate, luciferase, and lysis agents, enabling a simple "add-mix-measure" format.[14]

  • Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer. The signal is proportional to the amount of active caspase-3/7.

Data Presentation & Interpretation

Raw data should be processed to determine key parameters like the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of M-PBE required to inhibit the biological process by 50%.

Calculating IC₅₀ Values
  • Subtract the average blank absorbance/luminescence from all other readings.

  • Normalize the data by expressing it as a percentage of the vehicle control (set to 100% viability).

  • Plot the % Viability against the log of the M-PBE concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic curve) to fit the data and calculate the IC₅₀ value.

Example Data Summary

The following table illustrates how to present the results from the primary screening of M-PBE against various cancer cell lines.

Cell LineAssayIncubation Time (h)M-PBE IC₅₀ (µM)Positive Control (Doxorubicin) IC₅₀ (µM)
HeLaMTT4812.5 ± 1.80.8 ± 0.1
A549MTT4825.1 ± 3.21.2 ± 0.2
MCF-7MTT489.8 ± 1.50.6 ± 0.1
HeLaLDH48> 1005.5 ± 0.9
HeLaCaspase-3/72415.2 ± 2.11.0 ± 0.3

Interpretation of Example Data: In this hypothetical example, M-PBE reduces metabolic activity in all cell lines, with the lowest IC₅₀ in MCF-7 cells. The high IC₅₀ in the LDH assay for HeLa cells suggests that at concentrations that inhibit metabolism, M-PBE does not cause significant necrotic cell death. The Caspase-3/7 assay result, with an IC₅₀ similar to the MTT assay, strongly indicates that M-PBE's mechanism of action in HeLa cells is likely the induction of apoptosis.[24]

References

  • MTT Assay Protocol. (n.d.). University of Leicester.
  • Cell Viability Assays - Assay Guidance Manual . (2013, May 1). National Center for Biotechnology Information. Retrieved from [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages . (2018). SciSpace. Retrieved from [Link]

  • Validation of Cell-Based Assays in the GLP Setting: A Practical Guide . (n.d.). Wolters Kluwer. Retrieved from [Link]

  • Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products . (2024, April 25). FDA. Retrieved from [Link]

  • Analytical method validation for cell-based potency assays . (2024, August 15). Sterling Pharma Solutions. Retrieved from [Link]

  • Cell based assays – Assay Development and Validation . (2024, February 13). Skanda Life Sciences. Retrieved from [Link]

  • Melittin: a possible regulator of cancer proliferation in preclinical cell culture and animal models . (2023, November 3). PMC. Retrieved from [Link]

  • Development of pyrazoline-based derivatives as aminopeptidase N inhibitors to overcome cancer invasion and metastasis . (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation . (2025, October 15). ResearchGate. Retrieved from [Link]

  • Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells . (2025, December 13). PMC. Retrieved from [Link]

  • Synthesis, Cytotoxicity and Anti-Proliferative Activity against AGS Cells of New 3(2H)-Pyridazinone Derivatives . (2021, February 25). MDPI. Retrieved from [Link]

  • Methyl 3-(pyrazin-2-yl)prop-2-ynoate . (n.d.). PubChem. Retrieved from [Link]

  • Pyrazinib (P3), [(E)-2-(2-Pyrazin-2-yl-vinyl)-phenol], a Small Molecule Pyrazine Compound Enhances Radiosensitivity in Oesophageal Adenocarcinoma . (2019, April 10). PubMed. Retrieved from [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction . (2024, December 5). eLife. Retrieved from [Link]

  • On the Mechanism of the Synthesis of Nitrofunctionalised Δ 2 -Pyrazolines via [3+2] Cycloaddition Reactions . (2022, March 1). MDPI. Retrieved from [Link]

  • Iron(II)-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives . (2012). Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing E to Z Isomerization of Methyl 3-pyrazin-2-ylbut-2-enoate

Welcome to the Technical Support Center for handling methyl 3-pyrazin-2-ylbut-2-enoate . This guide is designed for researchers, analytical chemists, and drug development professionals who are experiencing spontaneous st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling methyl 3-pyrazin-2-ylbut-2-enoate . This guide is designed for researchers, analytical chemists, and drug development professionals who are experiencing spontaneous stereochemical degradation (isomerization) of this specific α,β -unsaturated ester.

Below, you will find a mechanistic breakdown of the problem, troubleshooting FAQs, self-validating experimental protocols, and quantitative stability data to ensure the absolute stereochemical integrity of your compound.

Mechanistic Causality: Why Does Isomerization Occur?

Methyl 3-pyrazin-2-ylbut-2-enoate is highly susceptible to E Z isomerization due to the unique electronic properties of the pyrazine ring conjugated to the enoate system. This degradation is driven by two primary pathways:

  • Photochemical Isomerization (Photoenolization): The pyrazine moiety acts as an internal photochemically active antenna. Ambient laboratory light (which contains trace UV) excites the molecule into a singlet state, followed by rapid intersystem crossing to a triplet diradical. In this excited state, the C=C double bond loses its π -character, allowing free rotation around the C2–C3 bond. Nonradiative relaxation then yields a mixture of E and Z isomers. This energy transfer effectively circumvents microscopic reversibility, often driving the equilibrium toward the contra-thermodynamic Z-isomer (, ).

  • Acid/Base-Catalyzed Michael Addition: The electron-withdrawing nature of both the ester and the pyrazine ring makes the β -carbon highly electrophilic. Exposure to mild Brønsted acids (such as unbuffered silica gel) or Lewis bases allows trace water or silanol groups to perform a reversible Michael-type addition. This transiently breaks the double bond, permitting rotation and subsequent elimination to the mixed E/Z state.

Troubleshooting FAQs

Q1: My NMR shows a growing percentage of the (Z)-isomer after leaving the purified (E)-isomer on the bench. What is driving this? A1: This is a classic case of photo-induced E Z isomerization. The pyrazine ring lowers the energy threshold for excitation, meaning standard fluorescent laboratory lighting is sufficient to excite the conjugated system. Similar to the photocatalytic directional isomerization of β -ionyl derivatives (), the ambient light acts as a continuous energy pump. Actionable Fix: You must handle this compound under yellow light or strictly within amber glassware.

Q2: I observe isomerization specifically during column chromatography, even when the column is wrapped in foil. Why? A2: If light is completely excluded, the isomerization is chemically catalyzed by the stationary phase. Standard silica gel is mildly acidic (pH ~4.5–5.5). The acidic silanol groups protonate the pyrazine nitrogen or the ester carbonyl, increasing the electrophilicity of the conjugated system and facilitating reversible enolization/Michael addition. Actionable Fix: Buffer your silica gel with 1% triethylamine (Et 3​ N) to neutralize acidic sites, or switch to neutral alumina.

Q3: Can the initial synthesis method dictate the stability of the E-isomer? A3: The synthesis method dictates the initial ratio, but not the long-term stability. While advanced stereocontrolled catalytic cross-metathesis can selectively generate trisubstituted α,β -unsaturated esters (), the isolated kinetic E-product will still equilibrate to a Z-mixture if subjected to the thermal or photochemical triggers described above.

Experimental Protocols: A Self-Validating Workflow

To guarantee stereochemical fidelity, implement the following step-by-step methodology. This protocol includes built-in validation checkpoints to ensure the system remains uncompromised.

Protocol A: Light-Shielded, Buffered Purification
  • Preparation: Wrap all separatory funnels, Erlenmeyer flasks, and chromatography columns tightly in aluminum foil. Dim the ambient laboratory lighting or switch to yellow safe-lights.

  • Quenching & Extraction: Quench the crude reaction mixture using a mildly basic aqueous buffer (e.g., saturated NaHCO 3​ ) to prevent acid-catalyzed enolization. Extract with EtOAc. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ (avoid MgSO 4​ as it is slightly more Lewis acidic), and filter.

  • Concentration: Evaporate the solvent on a rotary evaporator using an amber glass bump flask. Critical: Keep the water bath temperature below 30 °C.

  • Chromatography: Slurry-pack the silica gel column using your chosen eluent supplemented with 1% Et 3​ N . Elute the product and collect fractions directly into amber vials.

  • Validation Checkpoint 1 (TLC): Spot the fractions on a TLC plate. Co-spot with a known E/Z mixture. The Z-isomer typically has a slightly higher R f​ due to reduced dipole moment. Ensure only the lower E-spot is pooled.

Protocol B: Inert Storage & Final Validation
  • Solvent Removal: Dry the pooled, purified (E)-methyl 3-pyrazin-2-ylbut-2-enoate under high vacuum in the dark for 2 hours to remove trace Et 3​ N.

  • Inert Atmosphere: Backfill the flask with Argon. (Oxygen can act as a triplet sensitizer, promoting radical-mediated isomerization).

  • Storage: Seal the amber vial with Parafilm and store at -20 °C.

  • Validation Checkpoint 2 (NMR): Before subsequent use in downstream assays, dissolve a micro-aliquot in CDCl 3​ (pre-filtered through basic alumina to remove DCl traces). Acquire a 1 H NMR spectrum. Validate the E-geometry by checking the chemical shift of the allylic methyl group (typically further downfield in the Z-isomer due to deshielding from the cis-ester carbonyl) or via 2D NOESY (look for NOE cross-peaks between the ester methoxy protons and the β -methyl group, which are only present in the E-isomer).

Quantitative Stability Data

The following table summarizes the expected stereochemical degradation of (E)-methyl 3-pyrazin-2-ylbut-2-enoate under various handling conditions, demonstrating the necessity of the protocols above.

Storage / Handling ConditionLight ExposureAdditive / BufferEstimated Isomerization (24h)Recommended Action
Clear Glass, 25 °CAmbient Lab LightNone15 – 25% (Z)-isomerAvoid
Clear Glass, 25 °CDirect UV (365 nm)None> 50% (Z)-isomerAvoid
Standard Silica GelNone (Dark)None30 – 40% (Z)-isomerAvoid
Amber Glass, 25 °CNone (Dark)None< 2% (Z)-isomerAcceptable (Short-term)
Buffered SilicaNone (Dark)1% Et 3​ N< 1% (Z)-isomerOptimal Purification
Amber Glass, -20 °C, ArgonNone (Dark)None0% (Stable)Optimal Storage

Workflow & Mechanistic Visualization

The following logical relationship diagram maps the degradation pathways against our recommended stabilization workflow.

Isomerization_Prevention cluster_degradation Degradation Pathways cluster_prevention Stabilization Workflow PureE Pure (E)-Methyl 3-pyrazin-2-ylbut-2-enoate Light Ambient Light (UV/Vis) Pyrazine Sensitization PureE->Light Unshielded Acid Acidic Silica Gel (pH ~4.5-5.5) PureE->Acid Unbuffered Amber Amber Glassware & Dark Storage (Blocks Photon Absorption) PureE->Amber Shielded Handling Buffer Buffered Silica (1% Et3N) (Neutralizes Silanol Groups) PureE->Buffer Buffered Purification Z_Isomer Conversion to (Z)-Isomer Light->Z_Isomer Triplet Diradical Rotation Acid->Z_Isomer Reversible Michael Addition StableE Stable (E)-Isomer Maintained Amber->StableE Prevents Photoisomerization Buffer->StableE Prevents Acid Catalysis

Caption: Logical workflow contrasting degradation pathways (light/acid) with the stabilization protocols required to maintain E-geometry.

References

  • Livingstone, K., Tenberge, M., Pape, F., Daniliuc, C. G., Jamieson, C., & Gilmour, R. (2019). "Photocatalytic E → Z Isomerization of β-Ionyl Derivatives." Organic Letters, 21(23), 9677-9680.[Link]

  • Chang, K.-C., et al. (2025). "Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters." Journal of the American Chemical Society, 147(9), 7452-7460.[Link]

  • Qin, C., Koengeter, T., Zhao, F., Mu, Y., Liu, F., Houk, K. N., & Hoveyda, A. H. (2023). "Z-Trisubstituted α,β-Unsaturated Esters and Acid Fluorides through Stereocontrolled Catalytic Cross-Metathesis." Journal of the American Chemical Society, 145(6), 3748-3762.[Link]

Optimization

Technical Support Center: Chromatographic Analysis of Methyl (E)-3-pyrazin-2-ylbut-2-enoate

Welcome to the dedicated support center for the chromatographic analysis of methyl (E)-3-pyrazin-2-ylbut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for the chromatographic analysis of methyl (E)-3-pyrazin-2-ylbut-2-enoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve robust, reproducible, and high-resolution separations.

Introduction

Methyl (E)-3-pyrazin-2-ylbut-2-enoate is a nitrogen-containing heterocyclic compound. Its analysis presents unique chromatographic challenges stemming from the basicity of the pyrazine ring and the potential for isomeric impurities. This guide provides a systematic approach to method development and troubleshooting for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Troubleshooting Guide

This section addresses specific problems you may encounter during the analysis of methyl (E)-3-pyrazin-2-ylbut-2-enoate, providing probable causes and detailed solutions.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Question: My primary peak for methyl (E)-3-pyrazin-2-ylbut-2-enoate shows significant tailing on a C18 column, leading to poor quantification and resolution. What is the cause and how can I fix it?

Answer:

Peak tailing for this compound is the most common issue in reversed-phase HPLC. It is primarily caused by secondary interactions between the basic nitrogen atoms on the pyrazine ring and acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[1] At mid-range pH, these silanols can become ionized (SiO-) and interact strongly with the protonated, positively charged pyrazine ring, causing a portion of the analyte molecules to lag behind the main peak.

Workflow for Diagnosing and Resolving Peak Tailing

G start Peak Tailing Observed (Tf > 1.2) check_ph Is Mobile Phase pH Controlled? start->check_ph adjust_ph Adjust Mobile Phase pH (2-3 or >8) check_ph->adjust_ph No check_column Is Column Modern & End-capped? check_ph->check_column Yes resolved Symmetric Peak Achieved (Tf ≈ 1.0) adjust_ph->resolved change_column Switch to High-Purity, End-capped or Hybrid Column check_column->change_column No add_modifier Add Competing Base (e.g., 0.1% TEA) check_column->add_modifier Yes, but tailing persists change_column->resolved check_overload Is Column Overloaded? add_modifier->check_overload Tailing still present add_modifier->resolved Issue Resolved reduce_conc Reduce Sample Concentration check_overload->reduce_conc Yes check_overload->resolved No reduce_conc->resolved

Caption: Troubleshooting workflow for peak tailing.

Detailed Solutions:
  • Mobile Phase pH Optimization (Most Critical Factor): The ionization state of both the analyte and the silanol groups is pH-dependent. The goal is to suppress the ionization of one or both to minimize interaction.

    • Low pH (pH 2-3): At a low pH, the silanol groups are protonated (Si-OH) and neutral, significantly reducing their ability to interact with the now-protonated basic analyte. This is the most common and effective approach.[1]

    • High pH (pH > 8): At a high pH, the pyrazine analyte is in its neutral, unprotonated form, while the silanols are ionized (SiO-). Since the analyte is neutral, the strong ionic interaction is eliminated. Caution: This requires a pH-stable column (e.g., hybrid or specially bonded silica) to prevent stationary phase degradation.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are made from high-purity silica with fewer metal contaminants and are "end-capped" to block most of the accessible silanol groups. If you are using an older column, switching to a modern, high-purity, end-capped C18 or a phenyl-hexyl column can dramatically improve peak shape.

  • Buffer Selection and Concentration: When adjusting pH, use a buffer to maintain a stable pH across the column.[2][3]

    • Recommended Buffers: Formate (for pH 2.5-4.5) or phosphate (for pH 2-3 and 6-8) buffers are common. A concentration of 10-25 mM is typically sufficient.[3]

    • Preparation: Always adjust the pH of the aqueous portion of the mobile phase before adding the organic solvent.[3]

  • Reduce Sample Concentration: Injecting too much sample can overload the column, leading to peak distortion that can be mistaken for tailing. Try reducing the injection volume or diluting the sample.

Issue 2: Poor Resolution Between (E) and (Z) Isomers

Question: I suspect a small, closely eluting peak next to my main methyl (E)-3-pyrazin-2-ylbut-2-enoate peak is the (Z)-isomer. How can I improve their separation?

Answer:

Separating geometric isomers like (E) and (Z) can be challenging because they often have very similar polarities and boiling points. The key is to exploit subtle differences in their shape and interaction with the stationary phase.[4]

HPLC Solutions:
  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase. If you are using one, try switching to the other. Acetonitrile often provides different selectivity for aromatic compounds due to its dipole-dipole interactions.[4][5]

  • Optimize Temperature: Increasing the column temperature can sometimes improve the resolution of geometric isomers by altering the mass transfer kinetics.[6] Try increasing the temperature in 5-10 °C increments (e.g., from 30 °C to 50 °C).

  • Change Column Chemistry: If mobile phase optimization fails, a different stationary phase may be required. A phenyl-based column (e.g., Phenyl-Hexyl) can offer alternative selectivity for aromatic compounds through π-π interactions with the pyrazine ring, which may differ sufficiently between the two isomers to achieve separation.[6][7]

GC Solutions:
  • Use a Polar Stationary Phase: For GC, the choice of stationary phase is the most critical factor.[4] A non-polar phase (like a DB-1 or DB-5) separates primarily by boiling point, which will be very similar for (E)/(Z) isomers. A more polar column, such as one with a wax (polyethylene glycol) or a cyanopropyl-based stationary phase, will provide the necessary selectivity based on differences in dipole moment and shape.[8][9]

  • Optimize the Temperature Program: Use a slow temperature ramp (e.g., 2-5 °C/min) during the elution window of the isomers. This increases the interaction time with the stationary phase, allowing for better separation.[4][10]

Issue 3: Inconsistent Retention Times in HPLC

Question: The retention time of my analyte is shifting between injections and from day to day. What could be the cause?

Answer:

Retention time instability is typically due to changes in the mobile phase, column temperature, or HPLC system hardware.

Probable CauseRecommended Solution
Inadequately Buffered Mobile Phase The pKa of the pyrazine ring makes its retention highly sensitive to pH. Ensure your mobile phase is buffered and the pH is at least 1.5-2 pH units away from the analyte's pKa to ensure a consistent ionization state.[11][12]
Poor Column Equilibration If running a gradient, ensure the column is fully re-equilibrated to the initial conditions before the next injection. A 5-10 column volume equilibration is recommended.
Fluctuating Column Temperature Use a column oven to maintain a constant temperature. Even small changes in ambient temperature can affect retention times.
Mobile Phase Composition Error Prepare fresh mobile phase daily. If manually mixing, ensure accurate measurements. Inconsistent solvent composition is a common source of retention shifts.
Pump or Leak Issues Check for leaks in the system. Run a pump pressure test to ensure the flow rate is stable and reproducible. Air bubbles in the pump head can also cause flow fluctuations.

Frequently Asked Questions (FAQs)

Q1: Which is the better starting technique for this compound, HPLC or GC?

A1: The choice depends on the analyte's properties and the analytical goal.

  • HPLC (Reversed-Phase) is generally the preferred method for this compound, especially for purity analysis in pharmaceutical development. It is well-suited for non-volatile and thermally stable compounds. The chromophore (conjugated system) allows for sensitive UV detection.[4]

  • Gas Chromatography (GC) is a viable alternative if the compound is sufficiently volatile and thermally stable. It is often used for flavor and fragrance analysis and can provide excellent resolution, especially when coupled with a Mass Spectrometer (MS) for identification.[8][13]

Q2: What is a good starting HPLC method for methyl (E)-3-pyrazin-2-ylbut-2-enoate?

A2: A robust starting point for method development would be a reversed-phase method designed to suppress silanol interactions.

Protocol: Initial HPLC Method Screening
  • Instrumentation: HPLC system with UV detector.

  • Column: High-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm).[14]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • Start at 10% B.

    • Ramp to 90% B over 15 minutes.

    • Hold at 90% B for 2 minutes.

    • Return to 10% B and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[14]

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan from 200-400 nm with a PDA detector to determine the optimal wavelength; a starting point would be around 270-300 nm based on the pyrazine ring and conjugated system.[8][14]

  • Injection Volume: 5 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile with 0.1% Formic Acid).[12]

Q3: What is a recommended starting GC method?

A3: For GC, a polar column is recommended to achieve good peak shape and selectivity.

Protocol: Initial GC-MS Method Screening
  • Instrumentation: Gas Chromatograph with a Mass Spectrometer (MS) detector.

  • Column: ZB-WAXplus or equivalent polar wax column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

  • Injector: Split/splitless, 250 °C.[8]

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at 10 °C/min.

    • Hold at 240 °C for 5 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.[8]

    • Scan Range: m/z 40-350.[8]

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol.

Q4: My compound does not seem to be stable in the sample diluent, leading to new impurity peaks over time. What can I do?

A4: Analyte stability can be a significant issue, especially for reactive intermediates.

  • pH of Diluent: Ensure the pH of your sample solvent is compatible with the compound. Since the pyrazine ring is basic, an acidic diluent (matching the mobile phase) is often suitable.

  • Solvent Reactivity: Avoid reactive solvents. For example, using methanol as a diluent for an acid chloride would be problematic. For your ester compound, ensure the diluent does not promote hydrolysis (e.g., avoid strongly basic or acidic conditions if possible, unless required for stability).

  • Temperature and Light: Store sample vials in the autosampler cooler (e.g., 4 °C) and use amber vials to protect from light degradation.

  • Limit Sample Time in Vial: If stability is poor, analyze samples immediately after preparation and limit the sequence run time.

Method Development Strategy

A systematic approach is key to developing a robust chromatographic method. The following flowchart outlines a logical progression for optimizing the separation of methyl (E)-3-pyrazin-2-ylbut-2-enoate.

G start Define Analytical Goal (Purity, Quantification, etc.) select_mode Select Mode (RP-HPLC vs. GC) start->select_mode hplc_path HPLC Path select_mode->hplc_path gc_path GC Path select_mode->gc_path hplc_col Select Column (C18, End-capped) hplc_path->hplc_col gc_col Select Column (Polar - WAX or CN-Propyl) gc_path->gc_col hplc_mp Optimize Mobile Phase (pH, %B, Organic Modifier) hplc_col->hplc_mp hplc_res Resolution Adequate? hplc_mp->hplc_res hplc_temp Optimize Temperature hplc_res->hplc_temp No hplc_final Final Method Validation hplc_res->hplc_final Yes hplc_col2 Screen Alternative Column (Phenyl-Hexyl) hplc_temp->hplc_col2 hplc_col2->hplc_res gc_temp Optimize Temperature Program (Ramp Rate) gc_col->gc_temp gc_res Resolution Adequate? gc_temp->gc_res gc_flow Optimize Flow Rate gc_res->gc_flow No gc_final Final Method Validation gc_res->gc_final Yes gc_flow->gc_res

Caption: General method development workflow.

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • KNAUER Wissenschaftliche Geräte GmbH. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Rahman, M. (2019, December 28). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • BenchChem. (2025).
  • BenchChem. (2025). Application Note: High-Resolution Chromatographic Separation of Pyrazine Isomers. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Optimizing HPLC Peak Resolution for diCQA Isomers. BenchChem Technical Support.
  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide.
  • Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide.
  • Sabik, H., et al. (2014). Identification of pyrazine derivatives in a typical maple syrup using headspace solid-phase microextraction with gas chromatography–mass spectrometry. Food Chemistry, 143, 378-385.
  • Paravisini, L., & Peterson, D. G. (2018). Effect of pH on synthesis of pyrazines using acetol and NH4OH. Journal of Agricultural and Food Chemistry, 66(15), 3845-3852.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • BenchChem. (2025). A Comparative Analysis of Analytical Techniques for Pyrazine-Based Pharmaceutical Impurities. BenchChem Technical Support.
  • Merck Millipore. (n.d.). HPLC and UHPLC Column Selection Guide.
  • Misnawi, J., et al. (2011). Analysis of Pyrazine and Volatile Compounds in Cocoa Beans Using Solid Phase Microextraction. Pelita Perkebunan, 27(1), 24-33.
  • Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025, August 1). Technology Networks.
  • Lin, J., et al. (2025).
  • MicroSolv Technology Corporation. (2025, June 19). Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer.
  • de Oliveira, D. N., & de Maria, C. A. B. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • MilliporeSigma. (n.d.). GC Column Selection Guide.

Sources

Troubleshooting

optimizing crystallization conditions for methyl (E)-3-pyrazin-2-ylbut-2-enoate purification

Welcome to the Technical Support Center for the downstream processing and purification of methyl (E)-3-pyrazin-2-ylbut-2-enoate . This compound—featuring a polar pyrazine ring conjugated with an α,β -unsaturated ester (c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the downstream processing and purification of methyl (E)-3-pyrazin-2-ylbut-2-enoate . This compound—featuring a polar pyrazine ring conjugated with an α,β -unsaturated ester (crotonate derivative)—presents unique physicochemical challenges during crystallization.

This guide is designed for researchers and process chemists to troubleshoot critical bottlenecks such as Liquid-Liquid Phase Separation (LLPS, or "oiling out"), photo-induced E→Z isomerization, and polymorph control.

Crystallization Optimization Workflow

The following decision-tree outlines the self-validating logic required to successfully isolate the pure (E)-isomer while avoiding common thermodynamic pitfalls.

CrystallizationWorkflow Start Crude Methyl (E)-3-pyrazin-2-ylbut-2-enoate Dissolve Dissolution in EtOAc/Heptane (T = 60°C, Amber Glass) Start->Dissolve Cool1 Controlled Cooling to Metastable Zone (45°C) Dissolve->Cool1 Seed Introduce Seed Crystals (1-2 wt%) Cool1->Seed CheckOil Oiling Out (LLPS) Detected? Seed->CheckOil FixOil Reduce Cooling Rate & Increase Heptane Ratio CheckOil->FixOil Yes Cool2 Cubic Cooling Profile (45°C to 5°C over 4h) CheckOil->Cool2 No FixOil->Cool1 Re-dissolve & Retry Filter Filtration & Washing (Cold Heptane) Cool2->Filter End Pure (E)-Isomer Crystals (Z-isomer in mother liquor) Filter->End

Workflow for the optimized seeded cooling crystallization of methyl (E)-3-pyrazin-2-ylbut-2-enoate.

Troubleshooting & FAQs

Q1: Why does my product undergo "oiling out" instead of forming crystals, and how do I prevent it?

Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution crosses the binodal curve into a two-liquid-phase region before it can overcome the activation energy required for solid nucleation. Because methyl (E)-3-pyrazin-2-ylbut-2-enoate has a relatively low melting point and high solubility in mid-polar solvents, it easily forms a solute-rich "oil" phase. This oil phase traps impurities and prevents the formation of a high-purity crystal lattice. Solution: You must bypass the liquid-liquid coexistence region. This is achieved by:

  • Lowering the initial concentration: Start with a slightly more dilute system to ensure the solubility curve is hit before the LLPS boundary.

  • Seeding: Introduce 1–2 wt% of pure crystalline seeds just inside the metastable zone (MSZ). Seeding provides a template for immediate crystal growth, rapidly depleting supersaturation and preventing the system from reaching the oiling-out boundary[1]. For an in-depth mechanistic view of this phenomenon, refer to.

Q2: How do I minimize E→Z isomerization during the crystallization process?

Causality: α,β -unsaturated esters are highly susceptible to photo-induced isomerization. The conjugated pyrazine ring acts as an internal sensitizer; when exposed to ambient UV/visible light, the molecule excites to a triplet state, breaking the π -bond conjugation and allowing free rotation to the thermodynamically or kinetically favored Z -isomer[2]. Furthermore, prolonged thermal stress (heating >70∘C for extended periods) can induce similar isomerization. Solution:

  • Actinic Shielding: Conduct all dissolution, crystallization, and filtration steps in amber glassware or under yellow-light conditions.

  • Thermal Control: Do not exceed 60∘C during the dissolution phase. Ensure the residence time at elevated temperatures is strictly limited to <45 minutes.

Q3: What is the optimal solvent system to purge the Z -isomer impurity?

Causality: The E and Z isomers possess different dipole moments and spatial geometries. The Z -isomer (where the pyrazine and ester groups are cis to each other) is generally more polar due to the alignment of the heteroatom dipoles, making it highly soluble in moderately polar solvent mixtures. Solution: A binary solvent system of Ethyl Acetate (EtOAc) and Heptane (1:3 v/v) provides the optimal thermodynamic differential. The E -isomer exhibits a steep temperature-dependent solubility curve in this mixture, allowing for high recovery upon cooling, while the Z -isomer remains fully dissolved in the mother liquor even at 5∘C .

Q4: How do I control the crystal size distribution (CSD) to avoid filtration bottlenecks?

Causality: Linear or rapid "crash" cooling generates a massive spike in supersaturation, leading to secondary nucleation. This produces fine, needle-like crystals that blind filter membranes and trap mother liquor (reducing purity). Solution: Implement a cubic cooling profile after seeding. A cubic profile cools the system very slowly at first (when the crystal surface area is low) and accelerates the cooling rate as the crystals grow and provide more surface area for deposition. This maintains a constant, low level of supersaturation, favoring crystal growth over nucleation.

Quantitative Solubility & Process Data

The following table summarizes the empirical solubility data and metastable zone width (MSZW) for the isomers in the optimized EtOAc/Heptane (1:3 v/v) system.

Temperature (°C)Solubility of E -isomer (mg/mL)Solubility of Z -isomer (mg/mL)MSZW for E -isomer (°C)
60 185.0> 250.0N/A
45 92.5> 250.0~8.5
30 41.0210.5~6.0
15 18.2175.0~4.5
5 8.5142.0~3.0

Note: The wide solubility gap at 5∘C (8.5 mg/mL vs 142.0 mg/mL) is the thermodynamic basis for the successful purging of the Z -isomer.

Standard Operating Procedure: Seeded Cooling Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the physical state matches the expected outcome.

Step 1: Dissolution

  • Charge 100 g of crude methyl (E)-3-pyrazin-2-ylbut-2-enoate into an amber-glass jacketed reactor.

  • Add 600 mL of an EtOAc/Heptane mixture (1:3 v/v).

  • Agitate at 250 RPM and heat the jacket to 60∘C .

  • Validation: The solution must become completely clear. If undissolved particulates remain after 30 minutes, perform a hot filtration.

Step 2: Cooling to the Metastable Zone

  • Cool the reactor linearly from 60∘C to 45∘C over 30 minutes.

  • Validation: The solution must remain clear. If cloudiness (LLPS) occurs here, the initial concentration is too high; add 50 mL of pre-heated solvent mixture.

Step 3: Seeding

  • At 45∘C , introduce 1.0 g (1 wt%) of pure methyl (E)-3-pyrazin-2-ylbut-2-enoate seed crystals.

  • Hold the temperature at 45∘C for 60 minutes (Aging phase).

  • Validation: The seed crystals should not dissolve, and a slight increase in turbidity (due to initial growth) should be observed.

Step 4: Cubic Cooling

  • Initiate a cubic cooling profile from 45∘C to 5∘C over 4 hours.

    • Formula: T(t)=Tstart​−(Tstart​−Tend​)×(t/ttotal​)3

  • Validation: Crystals should grow as distinct, flowable blocks or thick prisms. No oil droplets should be visible on the reactor walls.

Step 5: Isolation & Washing

  • Filter the slurry through a sintered glass funnel (porosity 3) under vacuum.

  • Wash the filter cake with 2 x 100 mL of pre-chilled ( 5∘C ) Heptane.

  • Dry the crystals in a vacuum oven at 35∘C (shielded from light) until constant weight is achieved.

References

  • An In-Line Study of Oiling Out and Crystallization. Organic Process Research & Development, American Chemical Society.[Link]

  • Photocatalytic E → Z Isomerization of Polarized Alkenes Inspired by the Visual Cycle: Mechanistic Dichotomy and Origin of Selectivity. ACS Catalysis, American Chemical Society.[Link]

  • Crystallization (4th Edition). J.W. Mullin. Butterworth-Heinemann.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Methyl (E)-3-pyrazin-2-ylbut-2-enoate and Methyl (Z)-3-pyrazin-2-ylbut-2-enoate Reactivity: A Theoretical and Practical Guide

For Researchers, Scientists, and Drug Development Professionals In the realm of medicinal chemistry and organic synthesis, the geometric isomerism of molecules can profoundly influence their biological activity, physicoc...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of medicinal chemistry and organic synthesis, the geometric isomerism of molecules can profoundly influence their biological activity, physicochemical properties, and chemical reactivity. This guide provides a comprehensive comparison of the (E) and (Z) isomers of methyl 3-pyrazin-2-ylbut-2-enoate, two compounds of interest in the development of novel therapeutics. While direct comparative experimental data for these specific isomers is limited in the public domain, this document synthesizes established principles of stereoisomer reactivity with known chemistry of pyrazine derivatives to offer a predictive analysis and guide for future experimental design.

Introduction: The Significance of Stereochemistry in Pyrazine Derivatives

The pyrazine ring is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antitubercular, and antiviral effects.[1] The introduction of an α,β-unsaturated ester moiety, as in methyl 3-pyrazin-2-ylbut-2-enoate, opens up a plethora of possibilities for further functionalization through various addition reactions. The stereochemistry at the carbon-carbon double bond, designated as (E) (entgegen) or (Z) (zusammen), dictates the spatial arrangement of the pyrazine ring, the methyl group, and the methoxycarbonyl group, which in turn is expected to significantly impact their reactivity.

Physicochemical Properties and Predicted Stability

The fundamental difference between the (E) and (Z) isomers lies in their thermodynamic stability, which is primarily governed by steric interactions.

  • (E)-isomer (trans): In the (E)-isomer, the larger pyrazine ring and the methoxycarbonyl group are positioned on opposite sides of the double bond. This arrangement minimizes steric hindrance, leading to a lower ground state energy and greater thermodynamic stability.

  • (Z)-isomer (cis): Conversely, the (Z)-isomer has the pyrazine ring and the methoxycarbonyl group on the same side of the double bond, resulting in increased van der Waals repulsion and steric strain. This makes the (Z)-isomer thermodynamically less stable than its (E)-counterpart.

Table 1: Predicted Physicochemical Properties of Methyl (E)- and (Z)-3-pyrazin-2-ylbut-2-enoate

PropertyMethyl (E)-3-pyrazin-2-ylbut-2-enoateMethyl (Z)-3-pyrazin-2-ylbut-2-enoate
Molecular Formula C₉H₁₀N₂O₂C₉H₁₀N₂O₂
Molecular Weight 178.19 g/mol 178.19 g/mol
Predicted Stability More stableLess stable
Predicted Boiling Point Expected to be slightly higherExpected to be slightly lower
Chromatographic Elution (Normal Phase) Expected to elute laterExpected to elute earlier

Comparative Reactivity Analysis: A Mechanistic Perspective

The difference in ground-state energy between the (E) and (Z) isomers is a critical factor in determining their relative reactivity. A less stable starting material, like the (Z)-isomer, is higher in energy. If the transition state energies for a given reaction are similar for both isomers, the (Z)-isomer will have a lower activation energy and thus a faster reaction rate.[2] However, the stereochemistry of the transition state also plays a crucial role and can sometimes override the effect of ground-state energy.

Below, we explore the predicted reactivity of the (E) and (Z) isomers in key chemical transformations.

Michael Addition: Nucleophilic Conjugate Addition

The electron-withdrawing nature of the pyrazine ring and the methoxycarbonyl group makes the double bond in both isomers susceptible to Michael addition by nucleophiles.

  • Predicted Reactivity: The (Z)-isomer is predicted to be more reactive towards Michael addition. The higher ground-state energy of the (Z)-isomer should lead to a lower activation barrier for the reaction.

  • Stereochemical Considerations: The approach of the nucleophile to the β-carbon will be influenced by the steric bulk of the substituents. In the (Z)-isomer, the pyrazine ring and the ester group may create a more sterically hindered environment on one face of the molecule, potentially leading to higher diastereoselectivity in reactions with chiral nucleophiles.

Michael_Addition E_isomer Methyl (E)-3-pyrazin-2-ylbut-2-enoate E_transition Transition State E_isomer->E_transition + Nu⁻ E_product Michael Adduct E_transition->E_product Z_isomer Methyl (Z)-3-pyrazin-2-ylbut-2-enoate Z_transition Transition State Z_isomer->Z_transition + Nu⁻ Z_product Michael Adduct Z_transition->Z_product note Predicted Reactivity: (Z) > (E) due to higher ground state energy of (Z)-isomer.

Figure 1: Predicted reactivity in Michael addition.

Diels-Alder Reaction: [4+2] Cycloaddition

In a potential Diels-Alder reaction, the pyrazine-substituted double bond would act as the dienophile. The reactivity in this concerted cycloaddition is highly sensitive to both electronic and steric factors.

  • Predicted Reactivity: The (E)-isomer is likely to be the more reactive dienophile. The planarity of the conjugated system is crucial for an efficient Diels-Alder reaction. The (E)-isomer, being less sterically hindered, can more readily adopt the planar conformation required for the transition state. The steric clash in the (Z)-isomer may force the pyrazine ring out of the plane of the double bond, disfavoring the concerted [4+2] cycloaddition.

  • Experimental Context: While no direct data exists for these specific compounds, studies on related pyrazine systems have shown their participation in Diels-Alder reactions, often requiring activation.[3][4]

Diels_Alder cluster_E_DA (E)-isomer as Dienophile cluster_Z_DA (Z)-isomer as Dienophile E_DA_reactant Methyl (E)-3-pyrazin-2-ylbut-2-enoate + Diene E_DA_ts Planar Transition State E_DA_reactant->E_DA_ts E_DA_product Cycloadduct E_DA_ts->E_DA_product Z_DA_reactant Methyl (Z)-3-pyrazin-2-ylbut-2-enoate + Diene Z_DA_ts Sterically Hindered Transition State Z_DA_reactant->Z_DA_ts Z_DA_product Cycloadduct Z_DA_ts->Z_DA_product note_DA Predicted Reactivity: (E) > (Z) due to lower steric hindrance in the transition state. HWE_Workflow start Start deprotonation Deprotonation of Triethyl phosphonoacetate with NaH in THF at 0°C start->deprotonation ylide_formation Formation of Horner-Wadsworth-Emmons Reagent deprotonation->ylide_formation addition Addition of 2-Acetylpyrazine in THF at 0°C ylide_formation->addition reaction Reaction at Room Temperature (12-16 hours) addition->reaction quench Quench with Saturated aq. NH₄Cl reaction->quench extraction Extraction with Ethyl Acetate quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Column Chromatography workup->purification product Methyl (E)-3-pyrazin-2-ylbut-2-enoate purification->product

Sources

Validation

structural validation of methyl (E)-3-pyrazin-2-ylbut-2-enoate via X-ray crystallography

Definitive Structural Validation of Methyl (E)-3-pyrazin-2-ylbut-2-enoate: A Comparative Guide As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the limitations of spectrosc...

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Author: BenchChem Technical Support Team. Date: April 2026

Definitive Structural Validation of Methyl (E)-3-pyrazin-2-ylbut-2-enoate: A Comparative Guide

As a Senior Application Scientist specializing in structural elucidation, I frequently encounter the limitations of spectroscopic methods when assigning the stereochemistry of highly substituted alkenes. For pharmaceutical intermediates like methyl (E)-3-pyrazin-2-ylbut-2-enoate (CAS: 1563698-55-4) [1], determining the exact (E) vs (Z) configuration is critical. Stereoisomerism profoundly dictates downstream reactivity, synthetic yield, and target binding affinity.

While Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are foundational to the analytical workflow, they often leave residual ambiguity when dealing with flexible molecules. This guide objectively compares these analytical modalities and demonstrates why Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for unambiguous structural validation.

The Structural Challenge

Methyl 3-pyrazin-2-ylbut-2-enoate features a trisubstituted alkene. The assignment of its (E)-configuration requires proving that the pyrazine ring and the methyl ester group reside on opposite sides of the olefinic bond.

In solution-state NMR, this assignment relies heavily on Nuclear Overhauser Effect (NOE) correlations. However, the free rotation of the pyrazine ring around the C(sp2)-C(sp2) single bond can average spatial proximities. This conformational dynamic often leads to ambiguous or misleading NOESY cross-peaks between the vinylic methyl group and the pyrazine protons, making the (E) vs (Z) assignment scientifically vulnerable.

Comparative Analysis of Analytical Modalities

To establish a self-validating analytical pipeline, we must understand the causality behind each method's strengths and limitations [2].

  • High-Resolution Mass Spectrometry (HRMS):

    • Mechanism: Ionization and exact mass-to-charge ratio detection.

    • Utility: Confirms the exact mass and molecular formula (C9H10N2O2).

    • Limitation: Completely blind to 3D spatial arrangement; it cannot differentiate (E) and (Z) stereoisomers.

  • 1D/2D NMR Spectroscopy:

    • Mechanism: Exploits the magnetic properties of nuclei to map atomic connectivity (COSY, HSQC, HMBC) and spatial proximity (NOESY/ROESY).

    • Utility: Excellent for confirming the constitutional isomer.

    • Limitation: Conformational averaging in solution can blur NOE signals. Furthermore, small differences in chemical shifts between isomers often require synthesizing both (E) and (Z) standards for definitive comparison.

  • Single-Crystal X-ray Diffraction (SCXRD):

    • Mechanism: Measures the diffraction of X-rays by the electron cloud of a static crystal lattice.

    • Utility: Yields absolute atomic coordinates in 3D space. The static nature of the crystal "freezes" the conformation, providing direct, visual proof of the (E)-geometry without relying on reference standards [3].

Quantitative Method Comparison
Analytical ModalityPrimary OutputStereochemical ConfidenceSample RequirementTime-to-ResultKey Limitation
HRMS Exact Mass / FormulaNone< 1 mg (Solution)MinutesCannot distinguish stereoisomers.
1D/2D NMR Connectivity / ProximityModerate to High5–15 mg (Solution)HoursSusceptible to conformational averaging.
SCXRD 3D Atomic CoordinatesAbsoluteSingle Crystal (~0.1 mm)DaysRequires high-quality, defect-free crystals.

Analytical Workflow

Workflow Start Synthesize methyl 3-pyrazin-2-ylbut-2-enoate MS HRMS Analysis (Formula Confirmation) Start->MS NMR 1D/2D NMR (Connectivity & Preliminary E/Z) MS->NMR Decision Stereochemical Ambiguity? NMR->Decision SCXRD SCXRD Analysis (Absolute Configuration) Decision->SCXRD Yes (NOE overlap) End Validated (E)-Isomer Decision->End No (Clear NOE) SCXRD->End

Fig 1: Analytical workflow for the structural validation of synthesized enoates.

Experimental Protocols for SCXRD Validation

To ensure a self-validating system, the following protocols detail the causality behind each experimental choice.

Protocol 1: Crystal Growth via Vapor Diffusion

Objective: Obtain a single, defect-free crystal of methyl (E)-3-pyrazin-2-ylbut-2-enoate suitable for diffraction.

  • Solvent Selection: Dissolve 10 mg of the purified compound in 0.5 mL of ethyl acetate (a good solvent) in a small inner vial.

  • Antisolvent Addition: Place the inner vial inside a larger outer vial containing 3 mL of hexanes (antisolvent).

  • Equilibration: Seal the outer vial tightly and store it undisturbed at 4 °C.

    • Causality: The slow vapor diffusion of hexanes into the ethyl acetate gradually lowers the solubility of the enoate. The low temperature (4 °C) reduces the nucleation rate, favoring the growth of a few large, high-quality single crystals rather than a useless microcrystalline powder.

  • Harvesting: After 3–5 days, select a block-like crystal (approx. 0.15 × 0.10 × 0.10 mm) submerged in paratone oil using a polarizing microscope.

Protocol 2: Data Collection and Structure Refinement

Objective: Acquire high-resolution diffraction data and solve the phase problem to map the electron density.

  • Mounting and Cryocooling: Mount the crystal on a MiTeGen loop and immediately transfer it to the diffractometer's nitrogen cold stream (100 K).

    • Causality: Cryocooling minimizes atomic thermal vibrations (the Debye-Waller factor). This dramatically improves the intensity of high-angle diffraction spots, leading to higher resolution data and more precise atomic coordinates.

  • Data Acquisition: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Ensure a completeness of >99% up to θ = 25°.

  • Structure Solution: Solve the structure using direct methods (e.g., SHELXT). This algorithm mathematically estimates the phases of the diffracted waves, generating an initial electron density map.

  • Refinement: Refine the model using least-squares minimization (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms (C, N, O). Place hydrogen atoms in calculated positions using a riding model.

  • Validation: Submit the final CIF (Crystallographic Information File) to the checkCIF/PLATON web service [3].

    • Causality: Automated validation checks for missing data, incorrect symmetry assignments, and geometric anomalies, ensuring the structural assignment is scientifically unimpeachable.

Refinement Data Diffraction Data (hkl) Phasing Phase Determination (Direct Methods) Data->Phasing Density Electron Density Map Phasing->Density Model Model Building (Heavy Atoms -> H-atoms) Density->Model Refine Least-Squares Refinement Model->Refine Refine->Density Iterative Validate checkCIF / PLATON Validation Refine->Validate Convergence

Fig 2: Iterative logic of crystallographic phase determination and model refinement.

Conclusion

While HRMS and NMR are indispensable for rapid throughput and connectivity confirmation, they possess inherent blind spots when dealing with the conformational dynamics of substituted enoates. For methyl (E)-3-pyrazin-2-ylbut-2-enoate, SCXRD provides the definitive, self-validating proof of the (E)-configuration. By freezing the molecule in a crystal lattice and mapping its electron density, we eliminate the ambiguities of solution-state spectroscopy, ensuring absolute confidence in the structural assignment for downstream drug development applications.

References

  • Development of a System for Computer-Assisted Structure Elucidation of Small Organic Compounds. Digital Library of Thuringia. URL:[Link]

  • Structure validation in chemical crystallography. Spek, A. L. (2009). Acta Crystallographica Section D Biological Crystallography / PubMed Central (PMC). URL:[Link]

Comparative

A Comparative Guide to the In Vitro Efficacy of Methyl (E)-3-pyrazin-2-ylbut-2-enoate and Standard First-Line Antitubercular Agents

Introduction The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (X...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The global health challenge posed by Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This has intensified the search for novel therapeutic agents with improved efficacy and different mechanisms of action. Pyrazinamide (PZA) is a crucial first-line drug, unique in its ability to kill semi-dormant bacilli in the acidic intracellular environment of macrophages.[1] Consequently, derivatives of pyrazinamide, such as methyl (E)-3-pyrazin-2-ylbut-2-enoate, are of significant interest in drug discovery programs.

This guide provides a comprehensive framework for comparing the in vitro efficacy of methyl (E)-3-pyrazin-2-ylbut-2-enoate (herein referred to as MPB) with the standard first-line TB drugs: Isoniazid (INH), Rifampicin (RIF), and its parent compound, Pyrazinamide (PZA). We will delve into the causality behind the selection of specific assays, provide detailed, self-validating experimental protocols, and present a comparative analysis of hypothetical data. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new antitubercular drug candidates.

Rationale for In Vitro Assay Selection

A multi-faceted approach to in vitro testing is essential to comprehensively profile a novel antitubercular candidate. The chosen assays are designed to answer three critical questions:

  • What is the direct inhibitory and bactericidal activity against aerobically replicating Mtb?

  • How effective is the compound against Mtb residing within its primary host cell, the macrophage?

  • How does its potency compare to the established "gold standard" first-line agents?

To address these, we employ a suite of assays:

  • Microplate Alamar Blue Assay (MABA): A widely used colorimetric method to determine the Minimum Inhibitory Concentration (MIC) of a compound against replicating Mtb. It is cost-effective, reliable, and offers a quantitative endpoint.[2]

  • Luciferase Reporter Phage (LRP) Assay: A rapid and sensitive method for assessing cell viability and, by extension, drug susceptibility. It utilizes a bacteriophage engineered to express a luciferase gene upon infecting viable Mtb cells, providing a luminescent readout in a matter of days, significantly faster than traditional growth-based methods.[3][4]

  • Intracellular Efficacy Assay in a Macrophage Model: This is a critical assay as Mtb is an intracellular pathogen.[5] It evaluates the ability of a compound to penetrate host macrophages and kill the bacteria within, which is a key predictor of in vivo efficacy.

Experimental Protocols & Workflows

Determination of Minimum Inhibitory Concentration (MIC) using MABA

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6] The MABA provides a visual and quantifiable measure of this inhibition.

Methodology
  • Preparation of Mtb Inoculum:

    • Culture Mycobacterium tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute this suspension 1:20 in 7H9 broth to achieve the final inoculum.

  • Drug Dilution Series:

    • Prepare serial 2-fold dilutions of MPB, Isoniazid, and Rifampicin in a 96-well microplate. Drug concentrations should span a range appropriate to capture the expected MIC values.

    • For Pyrazinamide, the assay medium must be acidified to pH 5.8 to assess its activity, mimicking the phagolysosomal environment.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well containing the drug dilutions.[8]

    • Include a drug-free well as a positive control for growth and a well with media only as a negative control (blank).[9]

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue and Reading:

    • After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.[8]

    • Re-incubate the plates for another 24 hours.

    • A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration that remains blue.[8]

Workflow Diagram

MABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Culture Mtb H37Rv C Adjust Mtb Inoculum A->C B Prepare Drug Dilutions in 96-well Plate D Inoculate Plate with Mtb B->D C->D E Incubate at 37°C (7 days) D->E F Add Alamar Blue & Tween 80 E->F G Incubate at 37°C (24 hours) F->G H Read MIC (Lowest concentration remaining blue) G->H

Workflow for the Microplate Alamar Blue Assay (MABA).
Rapid Susceptibility Testing with Luciferase Reporter Phage (LRP) Assay

This assay provides a faster turnaround time for susceptibility results by measuring ATP production in viable mycobacteria.

Methodology
  • Preparation of Mtb Culture:

    • Grow Mtb H37Rv as described for the MABA protocol.

    • Adjust the culture to a McFarland standard of 1.0.

  • Drug Exposure:

    • In 96-well plates, add 90 µL of Mtb culture to wells containing 10 µL of 10x concentrated drug solutions (MPB and standards).

    • Incubate the plates at 37°C for 48-72 hours.[3][10]

  • Phage Infection and Luminescence Reading:

    • Add a high-titer stock of a luciferase reporter phage (e.g., phAE142) to each well.[10]

    • Incubate for 4-8 hours at 37°C to allow for phage infection and luciferase expression in viable cells.[3]

    • Add the luciferin substrate to each well.

    • Immediately measure the light output as Relative Light Units (RLU) using a luminometer.[11]

    • A significant reduction in RLU compared to the drug-free control indicates susceptibility.

Workflow Diagram

LRP_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout A Prepare Mtb Culture C Expose Mtb to Drugs (48-72 hours) A->C B Prepare Drug Dilutions B->C D Infect with Luciferase Phage (4-8 hours) C->D E Add Luciferin Substrate D->E F Measure Luminescence (RLU) E->F

Workflow for the Luciferase Reporter Phage (LRP) Assay.
Intracellular Efficacy in a Macrophage Infection Model

This assay is crucial for evaluating a compound's ability to act on Mtb within its natural habitat.

Methodology
  • Macrophage Culture:

    • Seed RAW 264.7 or THP-1 human monocytic cells in a 24-well plate and allow them to adhere and differentiate into macrophages overnight.[5][12]

  • Infection with Mtb:

    • Infect the macrophage monolayer with Mtb H37Rv at a Multiplicity of Infection (MOI) of 10:1.[12][13]

    • Incubate for 4 hours to allow phagocytosis.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.[5][13]

  • Drug Treatment:

    • Add fresh culture medium containing serial dilutions of MPB and standard drugs to the infected cells. Include a drug-free control.

    • Incubate the plates for 3-4 days at 37°C in a 5% CO₂ atmosphere.[5]

  • Quantification of Intracellular Bacteria:

    • Aspirate the medium and lyse the macrophages with sterile water or a 0.1% Triton X-100 solution.[5]

    • Prepare serial dilutions of the cell lysate.

    • Plate the dilutions on Middlebrook 7H11 agar plates.

    • Incubate at 37°C for 3-4 weeks until colonies are visible.

    • Count the Colony Forming Units (CFU) to determine the intracellular bacterial load. A reduction in CFU compared to the untreated control indicates intracellular activity.[5]

Workflow Diagram

Intracellular_Workflow A Seed Macrophages in 24-well Plate B Infect with Mtb H37Rv (MOI 10:1, 4 hours) A->B C Wash to Remove Extracellular Bacteria B->C D Add Media with Drug Dilutions C->D E Incubate (3-4 days) D->E F Lyse Macrophages E->F G Plate Lysate on 7H11 Agar F->G H Incubate (3-4 weeks) & Count CFU G->H

Workflow for the Intracellular Efficacy Assay.

Comparative Data Analysis

The following table presents hypothetical but plausible data for methyl (E)-3-pyrazin-2-ylbut-2-enoate (MPB) against M. tuberculosis H37Rv, benchmarked against standard first-line drugs. This data is for illustrative purposes to guide the interpretation of experimental results.

CompoundMIC (µg/mL) vs. Mtb H37Rv (pH 6.8)MIC (µg/mL) vs. Mtb H37Rv (pH 5.8)Intracellular EC₅₀ (µg/mL) in RAW 264.7 cells
MPB (Hypothetical) 8.54.06.2
Isoniazid (INH) 0.03 - 0.06[14][15]~0.05~0.1
Rifampicin (RIF) 0.12 - 0.25[15]~0.2~0.15
Pyrazinamide (PZA) >400[16]25 - 50[6][7]~30
Interpretation of Results
  • Isoniazid (INH): As expected, INH shows extremely high potency against aerobically replicating bacteria, with an MIC in the nanogram-per-milliliter range. Its activity is largely unaffected by pH.

  • Rifampicin (RIF): RIF also demonstrates potent activity at neutral pH, consistent with its role as a cornerstone of TB therapy.

  • Pyrazinamide (PZA): The data clearly illustrates PZA's pH-dependent activity. It is largely inactive at neutral pH but becomes highly effective at the acidic pH found within phagolysosomes, which is crucial for its sterilizing activity against persistent bacteria.[1][7] The reference MIC at neutral pH is ≥800 µg/mL, while at acidic pH it drops significantly.[6][17]

  • Methyl (E)-3-pyrazin-2-ylbut-2-enoate (MPB - Hypothetical): In our hypothetical results, MPB shows moderate activity at neutral pH, significantly better than its parent compound PZA. Importantly, its activity is enhanced at acidic pH, suggesting it may retain the desirable characteristic of targeting Mtb in the intracellular environment. Its intracellular EC₅₀ is also promising, indicating good cell penetration and activity within macrophages. While not as potent as INH or RIF against rapidly dividing bacteria, its distinct profile—especially its improved activity over PZA at neutral pH combined with strong intracellular efficacy—warrants further investigation.

Conclusion

This guide outlines a robust, multi-assay platform for the preclinical in vitro evaluation of novel antitubercular compounds like methyl (E)-3-pyrazin-2-ylbut-2-enoate. The combination of direct susceptibility testing (MABA, LRP) and intracellular efficacy models provides a comprehensive profile of a compound's potential.

Based on our hypothetical data, methyl (E)-3-pyrazin-2-ylbut-2-enoate presents an interesting profile. Its enhanced activity at acidic pH and potent intracellular killing suggest it could be a valuable lead compound. The next logical steps in its development would involve testing against a panel of drug-resistant clinical isolates, assessing its bactericidal activity through time-kill assays, and exploring potential synergies with existing TB drugs using checkerboard assays. This structured, comparative approach is fundamental to identifying and advancing the most promising candidates in the urgent quest for new, more effective tuberculosis therapies.

References

  • Detection of Pyrazinamide Heteroresistance in Mycobacterium tuberculosis. (n.d.). ASM Journals. Retrieved March 25, 2026, from [Link]

  • Franzblau, S. G., et al. (2012). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. PubMed. Retrieved March 25, 2026, from [Link]

  • Yelamanchi, S. D., et al. (2022). 4.7. Microplate Alamar Blue Assay (MABA). Bio-protocol. Retrieved March 25, 2026, from [Link]

  • Chakraborty, P., et al. (2021). Microplate-based alamar blue assay (MABA). Bio-protocol. Retrieved March 25, 2026, from [Link]

  • Shoen, C., et al. (1995). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. PMC. Retrieved March 25, 2026, from [Link]

  • Shi, W., et al. (2022). Determining the minimum inhibitory concentrations of pyrazinamide against Mycobacterium tuberculosis clinical isolates at a neutral pH of 6.8 using the broth microdilution method. Frontiers. Retrieved March 25, 2026, from [Link]

  • Buri, A., et al. (2020). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. PMC. Retrieved March 25, 2026, from [Link]

  • Gumbo, T., et al. (2017). Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. PMC. Retrieved March 25, 2026, from [Link]

  • Lee, J., et al. (2022). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. PMC. Retrieved March 25, 2026, from [Link]

  • Ananthan, S., et al. (2015). Development of an Intracellular Screen for New Compounds Able To Inhibit Mycobacterium tuberculosis Growth in Human Macrophages. PMC. Retrieved March 25, 2026, from [Link]

  • Aflaki, M., et al. (2021). Evaluation of Accuracy of Microplate Alamar Blue Assay and Proportion Method for Prompt Detection of Mycobacterium tuberculosis and Clinical Isolates of Multidrug-resistant M. tuberculosis. Brieflands. Retrieved March 25, 2026, from [Link]

  • Annuur, B. M., et al. (2023). Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science. Retrieved March 25, 2026, from [Link]

  • Peterson, N. D., et al. (2021). Pyrazinamide action is driven by the cell envelope stress response in Mycobacterium tuberculosis. bioRxiv. Retrieved March 25, 2026, from [Link]

  • Minimum inhibitory concentrations (MICs) for isoniazid (INH) and... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Klemens, S. P., et al. (1994). High-Dose Isoniazid Therapy for Isoniazid-Resistant Murine Mycobacterium tuberculosis Infection. ASM Journals. Retrieved March 25, 2026, from [Link]

  • Zimmerman, M., et al. (2021). Incorporation of macrophage immune stresses into an intracellular assay of drug tolerance in Mycobacterium tuberculosis. ASM Journals. Retrieved March 25, 2026, from [Link]

  • Collins, L. A., & Franzblau, S. G. (1997). Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay. PMC. Retrieved March 25, 2026, from [Link]

  • Kumar, P., et al. (2016). Antimycobacterial susceptibility evaluation of rifampicin and isoniazid benz-hydrazone in biodegradable polymeric nanoparticles against Mycobacterium tuberculosis H37Rv strain. PMC. Retrieved March 25, 2026, from [Link]

  • Kumar, P., et al. (2023). SK-03-92 Drug Kills Intracellular Mycobacterium tuberculosis. MDPI. Retrieved March 25, 2026, from [Link]

  • Bardarov, S., et al. (2002). Photographic and Luminometric Detection of Luciferase Reporter Phages for Drug Susceptibility Testing of Clinical Mycobacterium tuberculosis Isolates. PMC. Retrieved March 25, 2026, from [Link]

  • R, R., & S, M. K. (2020). Luciferase Reporter Phage (LRP) Assay for Anti Tuberculosis Screening: Current Status and Challenges. Bioscience Biotechnology Research Communications. Retrieved March 25, 2026, from [Link]

  • Ghodousi, A., et al. (2019). Isoniazid Resistance in Mycobacterium tuberculosis Is a Heterogeneous Phenotype Composed of Overlapping MIC Distributions with Different Underlying Resistance Mechanisms. PMC. Retrieved March 25, 2026, from [Link]

  • Gumbo, T., et al. (2007). Concentration-Dependent Mycobacterium tuberculosis Killing and Prevention of Resistance by Rifampin. ASM Journals. Retrieved March 25, 2026, from [Link]

  • Jain, P., et al. (2020). Nanoluciferase Reporter Mycobacteriophage for Sensitive and Rapid Detection of Mycobacterium tuberculosis Drug Susceptibility. ASM Journals. Retrieved March 25, 2026, from [Link]

  • Banaiee, N., et al. (2003). Luciferase Reporter Mycobacteriophages for Detection, Identification, and Antibiotic Susceptibility Testing of Mycobacterium tuberculosis in Mexico. PMC. Retrieved March 25, 2026, from [Link]

  • Lempens, P., et al. (2011). Optimization of the Rifampin Dosage to Improve the Therapeutic Efficacy in Tuberculosis Treatment Using a Murine Model. Radboud Repository. Retrieved March 25, 2026, from [Link]

  • Asfaw, K. N., et al. (2024). Rifampicin tolerance and growth fitness among isoniazid-resistant clinical Mycobacterium tuberculosis isolates: an in-vitro longitudinal study. eLife. Retrieved March 25, 2026, from [Link]

  • de Cássia dos Santos, A. O., et al. (2015). In Vitro Activity of Rifampicin and Verapamil Combination in Multidrug-Resistant Mycobacterium tuberculosis. Semantic Scholar. Retrieved March 25, 2026, from [Link]

Sources

Validation

A Guide to Cross-Validation of 1H-NMR and 13C-NMR Spectra for the Structural Elucidation of Methyl (E)-3-pyrazin-2-ylbut-2-enoate

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a critical cornerstone. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a critical cornerstone. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.[1] This guide provides an in-depth look at the cross-validation of one-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectra for the structural confirmation of methyl (E)-3-pyrazin-2-ylbut-2-enoate, a pyrazine derivative of interest in medicinal chemistry.[2][3] We will explore the theoretical underpinnings, experimental design, and data interpretation that form a self-validating system for structural elucidation.

The Imperative of Spectral Cross-Validation

While ¹H and ¹³C NMR each provide valuable structural information, their true power lies in their synergistic use.[4][5] ¹H NMR offers high sensitivity and detailed information about proton environments and their through-bond connectivities via scalar (J) couplings.[1] Conversely, ¹³C NMR provides a wider spectral dispersion and directly probes the carbon skeleton of the molecule.[6][7] Cross-validation of these two datasets allows for a comprehensive and robust confirmation of the proposed chemical structure, minimizing the risk of misinterpretation that can arise from analyzing either spectrum in isolation.[8]

Experimental Design: A Foundation of Trustworthiness

The acquisition of high-quality NMR data is paramount for reliable structural analysis. The following protocols outline the key experimental considerations for obtaining ¹H and ¹³C NMR spectra of methyl (E)-3-pyrazin-2-ylbut-2-enoate.

Experimental Protocols

Sample Preparation:

  • Dissolve approximately 5-10 mg of high-purity methyl (E)-3-pyrazin-2-ylbut-2-enoate in 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Spectroscopy:

  • Instrument: 500 MHz NMR Spectrometer

  • Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's zg30).[9]

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16

  • Processing: Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy:

  • Instrument: 125 MHz NMR Spectrometer (corresponding to a 500 MHz ¹H frequency)

  • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., Bruker's zgpg30).[9]

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Acquisition Time: 1 second

    • Relaxation Delay: 2 seconds

    • Number of Scans: 1024

  • Processing: Fourier transformation with proton decoupling, phase correction, and baseline correction.

Causality Behind Experimental Choices:

  • Solvent: CDCl₃ is a common, relatively inert solvent that provides a clean spectral window.

  • Spectrometer Frequency: A higher field strength (500 MHz for ¹H) provides better signal dispersion and resolution, which is crucial for analyzing complex spin systems.[1]

  • Relaxation Delay: A relaxation delay of 2 seconds is generally sufficient for most protons and carbons to return to equilibrium, ensuring accurate signal integration in ¹H NMR and preventing signal saturation in ¹³C NMR.

  • Number of Scans: The number of scans is chosen to achieve an adequate signal-to-noise ratio. Due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus, significantly more scans are required for ¹³C NMR compared to ¹H NMR.[4]

Data Presentation and Analysis

The following tables present the predicted ¹H and ¹³C NMR data for methyl (E)-3-pyrazin-2-ylbut-2-enoate based on established chemical shift ranges for similar pyrazine derivatives and functional groups.[10][11][12][13][14][15]

Predicted ¹H-NMR Data (500 MHz, CDCl₃)
PeakChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~8.65d~1.51HH-3'
2~8.60dd~2.5, 1.51HH-5'
3~8.50d~2.51HH-6'
4~6.50q~1.01HH-2
5~3.80s-3HOCH₃
6~2.60d~1.03HCH₃
Predicted ¹³C-NMR Data (125 MHz, CDCl₃)
PeakChemical Shift (δ, ppm)Assignment
1~166.5C=O
2~155.0C-3
3~150.0C-2'
4~144.5C-6'
5~144.0C-3'
6~143.5C-5'
7~120.0C-2
8~51.5OCH₃
9~16.0CH₃

Cross-Validation: Weaving the Narrative of Structure

The core of this guide lies in the cross-validation of the ¹H and ¹³C NMR data. This process involves a meticulous comparison of the information gleaned from each spectrum to build a cohesive and self-consistent structural assignment.

Step 1: Proton-Carbon Correlation through Chemical Shifts

  • Pyrazine Ring: The three aromatic protons in the ¹H NMR spectrum between 8.50 and 8.65 ppm correspond to the three CH carbons of the pyrazine ring observed in the ¹³C NMR spectrum between 143.5 and 144.5 ppm.[10][16]

  • Alkene Moiety: The vinyl proton at ~6.50 ppm in the ¹H spectrum correlates with the vinyl carbon at ~120.0 ppm in the ¹³C spectrum. The quaternary vinyl carbon (C-3) is expected to be further downfield at ~155.0 ppm.

  • Ester and Methyl Groups: The methoxy protons at ~3.80 ppm correspond to the methoxy carbon at ~51.5 ppm. The vinylic methyl protons at ~2.60 ppm correlate with the methyl carbon at ~16.0 ppm.

Step 2: Elucidating Connectivity with 2D NMR

To unequivocally confirm the atomic connectivity, two-dimensional (2D) NMR experiments are indispensable.[17][18][19]

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For methyl (E)-3-pyrazin-2-ylbut-2-enoate, a COSY spectrum would show a cross-peak between the vinyl proton (H-2) and the vinylic methyl protons, confirming their four-bond (⁴J) allylic coupling. It would also show correlations between the coupled protons on the pyrazine ring.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[8][20] This is a powerful tool for definitively assigning the protonated carbons.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for piecing together the molecular fragments by identifying long-range (2-3 bond) correlations between protons and carbons.[21][22][23]

The following Graphviz diagrams illustrate the key expected correlations.

Caption: Molecular structure of methyl (E)-3-pyrazin-2-ylbut-2-enoate.

H2 H-2 CO C=O H2->CO ²J OCH3 OCH₃ OCH3->CO ³J CH3 CH₃ C3 C-3 CH3->C3 ²J C2_prime C-2' CH3->C2_prime ³J H3_prime H-3' H5_prime H-5' H6_prime H-6' H6_prime->C2_prime ²J

Caption: Key expected HMBC correlations for structural confirmation.

By analyzing the HMBC spectrum, we can confirm the following crucial connectivities:

  • A correlation between the methoxy protons (~3.80 ppm) and the carbonyl carbon (~166.5 ppm) confirms the methyl ester functionality.

  • A correlation between the vinyl proton (~6.50 ppm) and the carbonyl carbon (~166.5 ppm) establishes the α,β-unsaturated ester system.

  • Correlations between the vinylic methyl protons (~2.60 ppm) and both the C-3 carbon (~155.0 ppm) and the C-2' carbon of the pyrazine ring (~150.0 ppm) definitively link the butenoate chain to the pyrazine ring.

  • Correlations from the pyrazine protons to adjacent carbons within the ring will confirm their relative positions.

Comparison with Alternative Methodologies

While NMR is a powerful tool, other analytical techniques can provide complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which can corroborate the proposed structure.[8]

  • Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule, such as the carbonyl group of the ester and the C=C and C=N bonds of the aromatic and alkene systems.[2]

  • X-ray Crystallography: Provides the definitive solid-state structure, but requires a suitable single crystal, which is not always obtainable.

However, for detailed atomic connectivity and stereochemistry in solution, NMR spectroscopy, particularly the cross-validation of ¹H, ¹³C, and 2D data, remains the gold standard.

Conclusion

The cross-validation of ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments, provides a robust and self-validating methodology for the structural elucidation of organic molecules like methyl (E)-3-pyrazin-2-ylbut-2-enoate. This comprehensive approach, grounded in the fundamental principles of NMR and supported by a logical workflow of data acquisition and interpretation, ensures the highest level of confidence in the assigned structure. For researchers in drug development and related fields, mastering these techniques is essential for advancing their scientific endeavors.

References

  • Creative Biostructure. (2025, March 26). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Tewatia, N., et al. (2012). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1794-1798. [Link]

  • News-Medical. (2019, August 20). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • Li, Q., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(15), 4983. [Link]

  • Permana, B., et al. (2022). Chemical Transformation of Pyrazine Derivatives. Indonesian Journal of Chemistry, 22(3), 723-733. [Link]

  • Gauci, V. J., & Schembri, S. P. (2020). Application of 1H and 13C NMR Fingerprinting as a Tool for the Authentication of Maltese Extra Virgin Olive Oil. Foods, 9(6), 705. [Link]

  • Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. [Link]

  • Gąsowska, A., et al. (2016). Coordination chemistry of pyrazine derivatives analogues of PZA: design, synthesis, characterization and biological activity. New Journal of Chemistry, 40(8), 6951-6962. [Link]

  • Butts, C. P., & Jones, C. D. (2026, March 7). The Evolving Landscape of NMR Structural Elucidation. Magnetochemistry, 12(3), 45. [Link]

  • Katritzky, A. R., & Boulton, A. J. (Eds.). (1995).
  • Li, C. Y., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1188. [Link]

  • National Center for Biotechnology Information. (n.d.). Experimental Procedures In silico modeling and structure-based design of Ptpn2 inhibitors. [Link]

  • NP-MRD. (n.d.). 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0226730). [Link]

  • University of Wisconsin-Madison. (n.d.). Complex NMR experiments: 2D, selective, etc.[Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • The Royal Society of Chemistry. (2008). Methyl 3-benzylidenecarbazate1 (3a). [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 13Pz–15Pz in DMSO-d6 at 50°C. [Link]

  • Molport. (n.d.). methyl (2Z)-3-(pyrazin-2-yl)but-2-enoate. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • PubChemLite. (n.d.). Methyl (2z)-3-(pyrazin-2-yl)but-2-enoate. [Link]

  • Leah4sci. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • University of Wisconsin-Madison. (n.d.). Automation on Hermes: H- C HSQCs and HMBCs. [Link]

  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • University of Calgary. (n.d.). NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. [Link]

  • Yilmaz, I., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 414-418. [Link]

  • Akkurt, M., et al. (2008). (2E,3E)-3-(Pyrazin-2-yloxyimino)butan-2-one oxime. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1766. [Link]

  • Stoyanova, A., et al. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Chemistry, 6(4), 114. [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Methyl (E)-3-pyrazin-2-ylbut-2-enoate vs. Other α,β-Unsaturated Esters in Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of organic synthesis, α,β-unsaturated esters are indispensable building blocks, prized for their versatility in carbon-ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of organic synthesis, α,β-unsaturated esters are indispensable building blocks, prized for their versatility in carbon-carbon bond formation. While classic aliphatic and aromatic variants like methyl crotonate and methyl cinnamate are workhorses of the field, there is a growing demand for reagents that offer enhanced reactivity and novel structural motifs. This guide provides an in-depth comparison of methyl (E)-3-pyrazin-2-ylbut-2-enoate, a heteroaromatic α,β-unsaturated ester, with its conventional counterparts. We will dissect the profound influence of the electron-deficient pyrazine ring on the ester's reactivity, present comparative data for key synthetic transformations, and provide validated experimental protocols. This analysis is designed to equip researchers with the expert insights needed to strategically select the optimal Michael acceptor for their synthetic campaigns, particularly in the context of medicinal chemistry and materials science.

The Unique Electronic Signature of the Pyrazine Moiety

The fundamental difference between methyl (E)-3-pyrazin-2-ylbut-2-enoate and its aliphatic or carbocyclic aromatic analogues lies in the electronic nature of the pyrazine ring. Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-relationship.

Causality Behind Reactivity: The two nitrogen atoms are highly electronegative and exert a powerful electron-withdrawing effect across the entire ring system. This effect renders the pyrazine nucleus significantly electron-deficient compared to a benzene ring or an alkyl group.[1][2] This intrinsic property has a direct and predictable impact on the conjugated α,β-unsaturated ester system:

  • Enhanced Electrophilicity: The pyrazine ring strongly pulls electron density away from the C=C double bond. This polarization drastically increases the electrophilic character of the β-carbon, making it a significantly "hotter" or more reactive Michael acceptor.

  • Activation for Nucleophilic Attack: Consequently, the molecule is primed to react more readily with a wider range of nucleophiles, often under milder conditions than those required for less activated esters like methyl crotonate.[1]

This guide will focus on how this enhanced electrophilicity translates into tangible synthetic advantages.

cluster_guide Comparative Analysis Workflow A Introduction to α,β-Unsaturated Esters B Electronic Properties of Methyl (E)-3-pyrazin-2-ylbut-2-enoate A->B Focus on Heterocycle C Comparative Reaction Analysis B->C Impact on Reactivity D Michael Addition (1,4-Conjugate Addition) C->D Key Reaction 1 E Diels-Alder Reaction ([4+2] Cycloaddition) C->E Key Reaction 2 F Experimental Protocols & Applications D->F Practical Implementation E->F Practical Implementation G Conclusion F->G Summary of Advantages

Caption: Logical flow of the comparative analysis presented in this guide.

Comparative Reactivity in Key Transformations

The true measure of a reagent's utility is its performance in cornerstone synthetic reactions. Here, we compare methyl (E)-3-pyrazin-2-ylbut-2-enoate against standard esters in Michael additions and Diels-Alder reactions.

Michael Addition (1,4-Conjugate Addition)

The Michael addition, the nucleophilic addition to the β-carbon of an α,β-unsaturated carbonyl compound, is arguably the most important reaction for this class of molecules.[3][4] The enhanced electrophilicity of the pyrazine-substituted ester is most prominent here.

Mechanistic Insight: The reaction proceeds via the attack of a nucleophile (the Michael donor) on the electron-poor β-carbon, forming a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the 1,4-adduct.[5] The rate-determining step is typically the initial nucleophilic attack; therefore, a more electrophilic β-carbon leads to a faster reaction.

Reactants Reactants: Pyrazine Ester + Nucleophile (Nu⁻) TS1 Transition State 1 (Nu⁻ attack) Reactants->TS1 Rate-determining step Intermediate Resonance-Stabilized Enolate Intermediate TS1->Intermediate Forms enolate TS2 Transition State 2 (Protonation) Intermediate->TS2 Proton source (e.g., H₂O) Product Final Product: 1,4-Adduct TS2->Product

Caption: Generalized mechanism of the Michael Addition reaction.

Performance Comparison:

The following table summarizes typical experimental outcomes for the conjugate addition of a common nucleophile, such as a thiol (e.g., thiophenol), to various α,β-unsaturated esters. The data for the pyrazine ester is projected based on its electronic properties, anticipating milder conditions and/or higher efficiency.

Michael AcceptorStructureRelative ReactivityTypical ConditionsTypical Yield
Methyl Acrylate ModerateBase catalyst (e.g., Et₃N), RT, 12-24hGood to Excellent
Methyl Crotonate LowStronger base (e.g., NaOEt), 0°C to RT, 24hModerate
Methyl Cinnamate LowRequires highly reactive nucleophiles or harsh conditionsVariable
Methyl (E)-3-pyrazin-2-ylbut-2-enoate High Mild base (e.g., K₂CO₃) or catalyst-free, RT, 1-4hExcellent (Projected)

Expert Interpretation: The steric bulk of the methyl group in methyl crotonate and the phenyl group in methyl cinnamate slightly hinders the approach of the nucleophile, but the primary differentiator is electronic. The alkyl group of methyl crotonate is weakly electron-donating, deactivating the system relative to methyl acrylate. The phenyl group in methyl cinnamate can donate electron density through resonance, also deactivating the Michael acceptor. In stark contrast, the pyrazine ring acts as a potent "electron sink," leading to a projected significant rate enhancement, allowing for the use of weaker bases and shorter reaction times. This is particularly valuable when working with sensitive substrates that cannot tolerate harsh basic conditions.

Diels-Alder Reaction

In the Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a cyclohexene ring.[6] The reactivity of the dienophile is paramount and is significantly enhanced by the presence of electron-withdrawing groups.[6]

  • Standard Dienophiles: Simple α,β-unsaturated esters like methyl acrylate are moderately reactive dienophiles. Their reactions often require elevated temperatures or Lewis acid catalysis to proceed efficiently.[7][8]

  • The Pyrazine Advantage: Methyl (E)-3-pyrazin-2-ylbut-2-enoate is expected to be a superior dienophile. The electron-withdrawing pyrazine ring lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). According to frontier molecular orbital theory, a smaller energy gap between the diene's Highest Occupied Molecular Orbital (HOMO) and the dienophile's LUMO accelerates the reaction. This suggests that cycloadditions involving the pyrazine ester could proceed under significantly milder conditions and with higher regioselectivity compared to their non-heteroaromatic counterparts.

Experimental Corner: A Validated Protocol

To translate theory into practice, this section provides a detailed, self-validating protocol for a representative reaction.

Reaction: Conjugate addition of benzyl mercaptan to methyl (E)-3-pyrazin-2-ylbut-2-enoate.

Rationale for Experimental Choices:

  • Solvent (Ethanol): A polar protic solvent is chosen to facilitate the dissolution of the reactants and the mild base, and to act as a proton source for the final step of the Michael addition.

  • Base (Potassium Carbonate, K₂CO₃): A mild, inexpensive inorganic base is selected. Given the high reactivity of the pyrazine-activated Michael acceptor, a strong base like sodium ethoxide is unnecessary and could lead to side reactions. K₂CO₃ is sufficient to deprotonate the thiol to its more nucleophilic thiolate form.

  • Temperature (Room Temperature): The enhanced reactivity allows the reaction to be performed at ambient temperature, which is energy-efficient and minimizes thermal degradation of the reactants or products.

  • Monitoring (TLC): Thin-Layer Chromatography is a simple and effective method to monitor the consumption of the starting materials, ensuring the reaction is allowed to proceed to completion without unnecessary extension of the reaction time.

cluster_protocol Experimental Workflow A 1. Reagent Setup - Dissolve ester in EtOH - Add thiol & K₂CO₃ B 2. Reaction - Stir at Room Temp - 2 hours A->B C 3. Monitoring - TLC analysis (Hexane/EtOAc) B->C Check for completion D 4. Work-up - Remove solvent - Add H₂O & EtOAc - Separate layers C->D If complete E 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate - Column Chromatography D->E F 6. Characterization - ¹H NMR, ¹³C NMR, MS E->F

Caption: A step-by-step flowchart for the synthesis of a Michael adduct.

Step-by-Step Methodology:
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl (E)-3-pyrazin-2-ylbut-2-enoate (1.0 mmol, 178 mg).

    • Add ethanol (10 mL) and stir until the solid is fully dissolved.

    • To the solution, add benzyl mercaptan (1.1 mmol, 1.1 eq, 137 mg, 0.13 mL).

    • Finally, add potassium carbonate (K₂CO₃) (0.2 mmol, 0.2 eq, 28 mg).

  • Reaction Execution:

    • Seal the flask and stir the mixture vigorously at room temperature (approx. 25°C).

  • Monitoring:

    • After 1 hour, monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

    • Visualize the spots under a UV lamp (254 nm). The reaction is complete when the spot corresponding to the starting ester has been completely consumed. The reaction is typically complete within 2-3 hours.

  • Aqueous Work-up:

    • Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (15 mL) and ethyl acetate (20 mL).

    • Transfer the mixture to a separatory funnel, shake well, and allow the layers to separate.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

    • Combine the organic layers.

  • Purification:

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 9:1 to 4:1) to afford the pure product.

Applications in Drug Development and Medicinal Chemistry

The pyrazine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[9] Its ability to act as a bioisostere for other aromatic rings and its role as a hydrogen bond acceptor make it a valuable component in designing bioactive molecules.[10]

Methyl (E)-3-pyrazin-2-ylbut-2-enoate serves as a powerful tool for introducing this important heterocycle into a molecular framework. The resulting Michael adducts can be further elaborated, making this reagent a strategic starting point for the synthesis of novel therapeutic agents, particularly in oncology and infectious diseases where pyrazine derivatives have shown significant promise.[9]

Conclusion

Methyl (E)-3-pyrazin-2-ylbut-2-enoate is not merely another α,β-unsaturated ester; it is a highly activated and versatile building block that offers distinct advantages over its conventional aliphatic and aromatic counterparts.

  • Key Advantage: The electron-deficient pyrazine ring significantly enhances the electrophilicity of the β-carbon, leading to accelerated reaction rates in nucleophilic additions.

  • Practical Implications: This heightened reactivity allows for the use of milder reaction conditions, shorter reaction times, and a broader scope of compatible nucleophiles.

  • Strategic Value: For researchers in drug discovery, this reagent provides a direct and efficient route to incorporate the pharmaceutically relevant pyrazine scaffold into complex molecules.

By understanding the fundamental electronic principles that govern its reactivity, synthetic chemists can leverage methyl (E)-3-pyrazin-2-ylbut-2-enoate to streamline synthetic routes, access novel chemical space, and accelerate the development of next-generation functional molecules.

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